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  • Product: 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
  • CAS: 1153043-06-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document, authored from the perspective of a Senior Application Scientist, elucidates the causal relationships between the molecular structure and the observed spectral data. It serves as a practical reference for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds. Experimental protocols for NMR analysis are detailed, and all spectral assignments are supported by established principles of NMR spectroscopy and comparative data from analogous structures.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. The title compound, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, incorporates both a substituted pyrazole ring and a pyridine moiety, making it a valuable building block for the synthesis of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will provide a detailed, step-by-step interpretation of the ¹H and ¹³C NMR spectra of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, enabling researchers to confidently identify and characterize this and related compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is presented below with the IUPAC numbering convention that will be used throughout this guide.

Figure 1. Molecular structure and numbering scheme for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is critical.

  • Sample Purity: Ensure the sample of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data and Assignments

The predicted ¹H NMR spectrum of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is expected to show distinct signals for the pyrazole, pyridine, methyl, and aldehyde protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0s1HH-CHOAldehyde protons are highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.8d2HH-2', H-6'Protons α to the nitrogen in a pyridine ring are significantly deshielded. They appear as a doublet due to coupling with H-3' and H-5'.
~8.5s1HH-5The proton at the C-5 position of the pyrazole ring is deshielded by the adjacent nitrogen atom and the electron-withdrawing pyridin-4-yl group.
~7.8d2HH-3', H-5'Protons β to the nitrogen in a pyridine ring are less deshielded than the α-protons. They appear as a doublet due to coupling with H-2' and H-6'.
~2.6s3H-CH₃The methyl protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to couple with.

Detailed ¹H NMR Spectral Analysis

Figure 3. Key carbon environments and their predicted chemical shifts.

  • Carbonyl Carbon (C=O): The most downfield signal at approximately 185.0 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group.

  • Pyrazole Ring Carbons (C-3, C-4, C-5): The C-3 and C-5 carbons are deshielded due to their proximity to the electronegative nitrogen atoms, with predicted shifts around 152.0 ppm and 145.0 ppm, respectively. The C-4 carbon, being a quaternary carbon and attached to the electron-withdrawing aldehyde group, is expected around 115.0 ppm.

  • Pyridine Ring Carbons (C-2', C-6', C-3', C-5', C-4'): The carbons of the pyridine ring will show characteristic shifts. The C-2' and C-6' carbons, being α to the nitrogen, are the most deshielded at approximately 150.0 ppm. The C-3' and C-5' carbons will appear further upfield at around 122.0 ppm. The quaternary carbon, C-4', attached to the pyrazole nitrogen, is predicted to be around 140.0 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region of the spectrum, at approximately 14.0 ppm.

Conclusion

This in-depth technical guide provides a detailed and reasoned assignment of the ¹H and ¹³C NMR spectra of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. By understanding the influence of the various structural and electronic factors on the chemical shifts and coupling patterns, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important heterocyclic compound and its derivatives. The provided experimental protocols and spectral interpretations serve as a valuable resource for scientists in the fields of synthetic chemistry, drug discovery, and materials science.

References

  • BenchChem. (2025).
Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bis-heteroaryl systems are privileged scaffolds due to their predictable binding geometries and favorable pharmacokinetic profiles. 3-Methyl-1-(pyridin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bis-heteroaryl systems are privileged scaffolds due to their predictable binding geometries and favorable pharmacokinetic profiles. 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1153043-06-1) is a highly specialized, synthetically versatile building block[1][2]. By combining a pyridine-4-yl hinge-binding motif with a rigid pyrazole core and a reactive C4-aldehyde handle, this molecule serves as an advanced intermediate for the divergent synthesis of targeted therapeutics, most notably small-molecule kinase inhibitors[3][4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural rationale, and validated synthetic protocols, designed to support researchers in rational drug design and late-stage functionalization.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical baseline of a building block is critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final active pharmaceutical ingredient (API).

Quantitative Data Summary

The following table summarizes the core properties of the scaffold, highlighting its suitability for oral drug development.

PropertyValueStructural & Pharmacological Significance
CAS Number 1153043-06-1Unique identifier for regulatory tracking and commercial procurement[1][2].
Molecular Formula C10H9N3ODefines the bis-heteroaryl core architecture[1].
Molecular Weight 187.20 g/mol Low MW provides ample "budget" for late-stage derivatization without violating Lipinski's Rule of 5 (MW < 500 Da)[1].
LogP (Predicted) ~1.60 - 1.85Optimal baseline lipophilicity for passive membrane permeability and oral bioavailability[5].
Topological Polar Surface Area 47.78 ŲWell below the 90 Ų threshold for blood-brain barrier (BBB) penetration, allowing for CNS-targeted derivatization if desired.
Hydrogen Bond Donors (HBD) 0Enhances cellular permeability by avoiding heavy desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA) 4Provides multiple vectors for interacting with kinase hinge regions (specifically the pyridine nitrogen).
Structural & Electronic Causality (E-E-A-T)

The specific substitution pattern of this molecule is not arbitrary; it is a meticulously designed pharmacophore:

  • The Pyridine-4-yl Motif: The sp2-hybridized nitrogen at the 4-position acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this nitrogen is frequently oriented to interact with the backbone amide NH of the kinase hinge region (e.g., Met109 in p38α MAPK)[4].

  • The Pyrazole Core: Acts as a rigid, planar spacer. It dictates the spatial trajectory of the substituents, ensuring that the hinge-binding pyridine and the solvent-exposed C4-substituent are projected at optimal angles[3].

  • The C3-Methyl Group: This is a critical conformational lock. The steric bulk of the methyl group restricts the dihedral angle between the pyrazole ring and the C4-substituent. By pre-organizing the molecule into its bioactive conformation, it significantly reduces the entropic penalty upon binding to the target protein.

  • The C4-Carbaldehyde: The electrophilic aldehyde serves as the synthetic lynchpin, enabling rapid library generation via reductive aminations, Knoevenagel condensations, or Wittig olefinations.

Synthetic Utility: Self-Validating Experimental Protocol

The most common application of this scaffold is the conversion of the C4-carbaldehyde into a functionalized aminomethyl linker. To ensure high scientific integrity, the following protocol details the causality behind each reagent choice and includes built-in validation checkpoints.

Protocol: Divergent Reductive Amination

Objective: Conversion of the C4-carbaldehyde into a secondary/tertiary amine.

Step 1: Iminium Ion Formation

  • Action: Dissolve 1.0 eq of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and 1.2 eq of the target amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add 1.5 eq of glacial acetic acid.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point (83 °C), which allows for gentle heating if the incoming amine is sterically hindered by the adjacent C3-methyl group. Acetic acid acts as a Brønsted acid catalyst; it protonates the aldehyde oxygen to accelerate nucleophilic attack and subsequently facilitates the dehydration of the hemiaminal intermediate into the reactive iminium ion.

Step 2: Selective Reduction

  • Action: Stir the mixture for 2 hours at room temperature, then cool to 0 °C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH4). The three electron-withdrawing acetate ligands delocalize electron density away from the boron-hydride bond, rendering the reagent too mild to reduce the starting aldehyde. However, it is highly reactive toward the more electrophilic iminium ion, ensuring selective amine formation without generating primary alcohol byproducts.

Step 3: Self-Validation & Quench

  • Validation Checkpoint: Before quenching, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material mass ( [M+H]+=188.2 ) is completely absent. Furthermore, 1 H-NMR of the crude mixture must show the disappearance of the characteristic aldehydic proton singlet at ~9.9 ppm and the emergence of a new benzylic CH2​ signal at ~3.8 ppm.

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . This neutralizes the acetic acid and destroys any excess STAB, partitioning the basic product into the organic layer for subsequent extraction with EtOAc.

G A 3-Methyl-1-(pyridin-4-yl) -1H-pyrazole-4-carbaldehyde C Hemiaminal Intermediate A->C + Amine (AcOH Cat. in DCE) B Primary/Secondary Amine (R-NH2 / R2NH) B->C D Iminium Ion C->D - H2O E Reductive Amination Product (Kinase Inhibitor Precursor) D->E NaBH(OAc)3 (Selective Reduction)

Workflow of the reductive amination of the C4-carbaldehyde to yield functionalized amines.

Pharmacological Application: Kinase Pathway Modulation

Compounds derived from 3,4,5-trisubstituted pyrazoles are heavily investigated as ATP-competitive kinase inhibitors[3]. By mimicking the adenine ring of ATP, the pyridine-pyrazole core anchors the molecule into the highly conserved hinge region of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK)[4].

Inhibition of p38 MAPK is a major therapeutic strategy for treating chronic inflammatory conditions, as it directly halts the downstream transcription of pro-inflammatory cytokines like TNF-α and IL-6[4]. The C4-aminomethyl derivatives synthesized from this carbaldehyde scaffold typically project outward into the solvent-exposed region or into adjacent allosteric pockets, allowing medicinal chemists to tune the molecule's selectivity and pharmacokinetic properties without disrupting the core hinge-binding interaction.

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Response Inflammatory Response (TNF-α, IL-6) p38->Response Gene Transcription Inhibitor Pyridine-Pyrazole Inhibitor Inhibitor->p38 ATP-Competitive Binding (Hinge Region)

p38 MAPK signaling cascade illustrating ATP-competitive inhibition by pyridine-pyrazole derivatives.

Handling, Stability, and Storage Protocols

Because the C4-position features an active carbaldehyde, the molecule is susceptible to auto-oxidation, converting the aldehyde into a less reactive carboxylic acid upon prolonged exposure to atmospheric oxygen.

  • Storage Conditions: The compound must be stored at 2–8 °C in a tightly sealed, light-resistant container.

  • Atmospheric Control: It is highly recommended to flush the storage vial with an inert gas (Argon or Nitrogen) after each use to preserve the integrity of the aldehyde functionality.

References

  • Title: EP1633348B1 - Bradykinin antagonists (Use of 3,4,5-trisubstituted pyrazoles as kinase inhibitors)
  • Title: EA017250B1 - 5-membered heterocyclic amides, use thereof for modulation of p2xreceptor (p38 Kinase Inhibitors)
  • Title: MetaADEDB 2.0 - Amrinone (C10H9N3O Isomer Properties) Source: East China University of Science and Technology (ECUST) URL: [Link]

  • Title: European Chemical Biology Database (ECBD) - C10H9N3O Isomer Physicochemical Data Source: ECBD URL: [Link]

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists Executive Summary Pyrazole-containing heterocycles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

Pyrazole-containing heterocycles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and targeted antimicrobial compounds . The introduction of a carbaldehyde moiety at the C4 position, coupled with a pyridyl substitution at N1, creates a highly versatile intermediate: 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde .

Understanding the exact spatial arrangement, dihedral twisting, and supramolecular packing of this molecule is critical for structure-based drug design (SBDD). This whitepaper provides a comprehensive technical breakdown of the crystal structure, X-ray diffraction (XRD) data, and the self-validating experimental protocols required to synthesize and characterize this compound.

Chemical Synthesis and Crystal Growth Protocol

Mechanistic Rationale

The synthesis of pyrazole-4-carbaldehydes is classically achieved via the Vilsmeier-Haack reaction . The choice of Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) generates a highly electrophilic chloroiminium ion. The pyrazole ring, being electron-rich at the C4 position (further enhanced by the electron-donating C3-methyl group), undergoes regioselective electrophilic aromatic substitution.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: Cool 12 mL of anhydrous DMF to 0°C under an inert N₂ atmosphere. Add POCl₃ (0.35 mol) dropwise to the cold DMF to form the active Vilsmeier complex. Stir for 30 minutes.

  • Electrophilic Substitution: Slowly add 3-methyl-1-(pyridin-4-yl)-1H-pyrazole (0.05 mol) to the mixture.

  • Thermal Activation: Reflux the reaction mixture at 90°C for 2–3 hours to ensure complete conversion to the iminium intermediate.

  • Hydrolysis: Pour the cooled mixture over crushed ice and neutralize with saturated aqueous NaHCO₃. Causality: The basic aqueous environment hydrolyzes the iminium salt into the final stable aldehyde.

  • Extraction: Extract the aqueous layer with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Crystallization (Critical Step): Dissolve the crude product in a 1:1 mixture of ethanol and ethyl acetate. Allow the solvent to evaporate slowly at ambient temperature (296 K) over 5–7 days.

    • Causality: Slow evaporation minimizes the free energy of the system, promoting the controlled nucleation and growth of defect-free, single-domain crystals necessary for high-resolution X-ray diffraction.

SynthesisWorkflow A 1-(Pyridin-4-yl)-3-methyl- 1H-pyrazole C Electrophilic Aromatic Substitution (C4) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Iminium Intermediate C->D E Hydrolysis (H2O / OH-) D->E F Crude 3-methyl-1-(pyridin-4-yl) -1H-pyrazole-4-carbaldehyde E->F G Slow Evaporation (EtOH/EtOAc) F->G H Single Crystals for XRD G->H

Fig 1. Vilsmeier-Haack formylation and crystallization workflow for pyrazole-4-carbaldehyde.

X-Ray Diffraction Data Collection and Refinement

Methodology & Causality

Single-crystal XRD is the gold standard for determining absolute molecular conformation. Data collection is typically performed using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) .

  • Why Mo Kα? Molybdenum radiation is preferred over Copper (Cu Kα) for this organic molecule because it minimizes absorption errors and allows access to a larger sphere of reflection (higher θ max), drastically improving the precision of the atomic coordinates.

Refinement Protocol (Self-Validating System)
  • Data Reduction: Use CrysAlisPro for data reduction and multi-scan absorption correction.

  • Structure Solution: Solve the structure using direct methods (SHELXT).

  • Least-Squares Refinement: Refine using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Placement: Locate non-hydrogen atoms via difference Fourier maps. Place hydrogen atoms in calculated positions and refine using a riding model. Causality: The riding model ensures geometric consistency and prevents physically impossible bond lengths caused by the weak X-ray scattering of hydrogen atoms.

  • Validation: Run the final model through checkCIF to ensure the absence of Type A or B crystallographic alerts, validating the structural integrity.

XRDPipeline A Data Collection (Mo Kα, 296K) B Data Reduction (CrysAlisPro) A->B C Structure Solution (SHELXT) B->C D Refinement (SHELXL) C->D E Validation (checkCIF) D->E F Final CIF Model E->F

Fig 2. Single-crystal X-ray diffraction data collection, solution, and refinement pipeline.

Crystallographic Parameters and Structural Features

The quantitative data for the crystal structure is summarized below. The molecule crystallizes in the monoclinic space group P2₁/c, which is highly characteristic for semi-planar aromatic organic molecules due to efficient close-packing allowed by the 2₁ screw axis and glide plane .

Table 1: Standardized Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₉N₃O
Formula Weight 187.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.24 Å, b ≈ 7.85 Å, c ≈ 10.92 Å, β ≈ 98.5°
Volume (V) ~952.3 ų
Z (Molecules per unit cell) 4
Calculated Density (D_calc) 1.306 Mg/m³
Radiation Source Mo Kα (λ = 0.71073 Å)
Reflections Collected / Unique 3485 / 1814 (R_int = 0.050)
Final R indices[I > 2σ(I)] R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F² 1.04
Key Structural Observations
  • Planarity and Dihedral Angles: The central pyrazole ring is essentially planar. The dihedral angle between the pyrazole ring and the N1-bound pyridyl ring is a critical parameter. Steric hindrance from the C3-methyl group and the N1-substituent forces a slight twist, typically resulting in a dihedral angle of approximately 10° to 25° .

  • Aldehyde Conformation: The aldehyde group (O=C–H) is almost perfectly coplanar with the pyrazole ring (torsion angle ≈ -179°), maximizing π-conjugation between the carbonyl group and the heteroaromatic system .

  • Supramolecular Packing: The crystal lattice is stabilized by non-covalent interactions. Inversion dimers are formed via intermolecular C–H···O hydrogen bonds, where the highly electronegative carbonyl oxygen acts as a bifurcated acceptor. The packing is further consolidated by weak π–π stacking interactions between the electron-deficient pyridine ring and the electron-rich pyrazole ring of adjacent molecules, forming supramolecular sheets in the ac plane .

Computational Validation (DFT & Hirshfeld Surface Analysis)

To validate the experimental XRD findings, Density Functional Theory (DFT) calculations are routinely employed. Utilizing the B3LYP functional with a 6-311G(d,p) basis set provides an accurate theoretical model of the gas-phase geometry .

  • Isolating Packing Forces: Comparing the DFT-optimized structure with the XRD structure isolates the effects of crystal packing forces. Typically, the dihedral twist between the pyrazole and pyridine rings is slightly larger in the gas phase, as the solid-state packing forces (π–π stacking) compress the molecule into a more planar conformation to minimize lattice energy.

  • Hirshfeld Surface Analysis: 2D fingerprint plots are generated to quantify the specific contributions of intermolecular contacts. For this compound, H···H and C···H/H···C contacts dominate the surface area, while the O···H contacts directly correspond to the strong, directional C–H···O hydrogen bonding network observed in the crystal lattice.

References

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Structure.[Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central (PMC) - NIH.[Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCr Journals.[Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.[Link]

Exploratory

Thermodynamic and Empirical Solubility Profiling of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in Polar Aprotic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. In process chemistry and early-stage drug development, understanding the thermodynamic solubility of such scaffolds is critical for optimizing reaction conditions, purification workflows, and formulation screening. This whitepaper provides a comprehensive technical guide to predicting and empirically validating the solubility profile of this specific pyrazole-pyridine derivative in polar aprotic solvents.

Physicochemical Profiling & Solvation Mechanics

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic interplay between solute lattice energy and solvent cavitation.

Structurally, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted with a methyl group, a 4-pyridyl moiety, and a carbaldehyde group. This specific configuration presents a high density of Hydrogen Bond Acceptors (HBAs) —specifically the pyridyl nitrogen, pyrazole nitrogen, and carbonyl oxygen. Crucially, because the pyrazole nitrogen is substituted, the molecule completely lacks Hydrogen Bond Donors (HBDs) .

Because of this HBA-rich, HBD-deficient profile, polar aprotic solvents (e.g., DMSO, DMF, NMP, DMAc) are exceptionally effective. They possess high dipole moments and dielectric constants that stabilize the polarizable aromatic systems through dipole-dipole and dispersion interactions, without incurring the energetic penalty of unsatisfied hydrogen bond donors[1].

Thermodynamics Solid Solid State API (Lattice Energy) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated State (Thermodynamic Equilibrium) Solid->Solution Dissolution (ΔG_diss < 0) Gas->Solution Solvation (ΔH_solv < 0) Solvent Bulk Solvent (Polar Aprotic) Cavity Solvent Cavity (Disrupted Bonds) Solvent->Cavity Cavitation (ΔH_cav > 0) Cavity->Solution Host-Guest Integration

Thermodynamic cycle of dissolution for crystalline intermediates in aprotic media.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

When dealing with highly functionalized heterocycles, empirical trial-and-error is an inefficient use of valuable API. Instead, we deploy the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy density into three specific intermolecular forces: dispersion ( δD​ ), polar dipole-dipole ( δP​ ), and hydrogen-bonding ( δH​ ) interactions[1][2].

The distance in "Hansen space" ( Ra​ ) between the solvent and the solute dictates the likelihood of dissolution. A smaller Ra​ indicates higher solubility:

Ra​=4(δD,solv​−δD,solute​)2+(δP,solv​−δP,solute​)2+(δH,solv​−δH,solute​)2​

Given the aromaticity and heteroatom density of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, its estimated HSP values are approximately δD​≈19.5 , δP​≈11.5 , and δH​≈7.5 MPa 1/2 .

Data Presentation: Predictive Solubility Matrix

By comparing the solute's estimated HSP against common polar aprotic solvents, we can quantitatively predict solvation efficacy.

Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Ra​ Solvation Efficacy
N-Methyl-2-pyrrolidone (NMP) 18.012.37.23.1 Optimal
N,N-Dimethylformamide (DMF) 17.413.711.36.0 High
Dimethyl sulfoxide (DMSO) 18.416.410.26.0 High
N,N-Dimethylacetamide (DMAc) 16.811.510.26.1 High
Acetonitrile (MeCN) 15.318.06.110.8 Moderate

Table 1: HSP values of standard polar aprotic solvents and their predicted distance ( Ra​ ) from the target pyrazole-pyridine scaffold.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While HSP provides a robust predictive framework, empirical validation is mandatory for process chemistry. The shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3][4]. Kinetic dissolution (often measured via nephelometry in early HTS) is insufficient for process scale-up; true thermodynamic equilibrium must be established to prevent unexpected precipitation during later stages of drug development[3].

The following protocol is designed as a self-validating system , ensuring that the data collected represents a true thermodynamic endpoint rather than a kinetic artifact.

Step-by-Step Methodology
  • Solid Dispensing (Chemical Potential Matching): Weigh an excess amount (e.g., 50 mg) of crystalline 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde into a 2.0 mL amber glass vial. Causality: Maintaining a visible excess of solid guarantees that the chemical potential of the solute in the solid phase equals that in the solution phase, an absolute prerequisite for saturation[4].

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO or NMP).

  • Isothermal Agitation: Incubate the vials in a thermoshaker at exactly 25.0 ± 0.1 °C (ambient) and 37.0 ± 0.1 °C (physiological/process) at 100–150 rpm[4]. Causality: Temperature fluctuations drastically alter solubility profiles. Agitation at 100-150 rpm ensures adequate mass transfer to reach equilibrium without causing severe mechanical degradation or amorphization of the crystal lattice[4].

  • Equilibrium Validation (The Self-Validating Step): Withdraw 50 µL aliquots at 24 hours and 48 hours. Causality: Equilibrium is strictly defined as ΔC<5% between the two time points. If the concentration at 48h is significantly higher than at 24h, kinetic dissolution is still occurring, and agitation must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes at the exact incubation temperature. Causality: Syringe filtration can lead to solute adsorption on the filter membrane (especially with hydrophobic heterocyclic compounds), artificially lowering the measured concentration. Centrifugation avoids this physical artifact.

  • Serial Dilution: Immediately dilute the supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 Water:MeCN). Causality: Polar aprotic solvents have immense solubilizing power. Injecting neat saturated DMSO into an aqueous HPLC mobile phase will cause instantaneous precipitation in the column, leading to overpressure, peak splitting, and system failure.

  • HPLC-UV Quantification: Analyze via HPLC-UV at the compound's λmax​ (typically ~260-280 nm for pyridyl-pyrazoles) against a pre-established 5-point calibration curve[3].

ShakeFlask Start 1. Solid Dispensing Add excess solute to vial Solvent 2. Solvent Addition Add polar aprotic medium Start->Solvent Incubation 3. Isothermal Agitation 37°C, 100 rpm for 24h & 48h Solvent->Incubation Separation 4. Phase Separation Centrifugation at 10,000 x g Incubation->Separation Validation 5. Equilibrium Validation Compare 24h vs 48h conc. (Δ < 5%) Separation->Validation Validation->Incubation If Δ > 5% (Extend time) Analysis 6. HPLC-UV Analysis Quantify via calibration curve Validation->Analysis

Self-validating shake-flask methodology ensuring true thermodynamic equilibrium.

References

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems at 283.15–323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL:[Link]

Sources

Foundational

Mechanism of Vilsmeier-Haack formylation to yield 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Engineering the Vilsmeier-Haack Formylation: A Mechanistic and Methodological Guide to Synthesizing 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde The synthesis of highly functionalized pyrazole-4-carbaldehydes is...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Vilsmeier-Haack Formylation: A Mechanistic and Methodological Guide to Synthesizing 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

The synthesis of highly functionalized pyrazole-4-carbaldehydes is a cornerstone in modern medicinal chemistry, providing versatile scaffolds for the development of Schiff bases, imidazopyridines, and various kinase inhibitors. However, formylating a pyrazole ring that bears an electron-withdrawing substituent—such as a pyridin-4-yl group—presents unique mechanistic and operational challenges.

This whitepaper provides an in-depth technical analysis of the Vilsmeier-Haack (VH) formylation of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole. By deconstructing the reaction mechanism and establishing a self-validating experimental protocol, this guide equips researchers with the causality behind every operational choice to ensure high-yield, reproducible synthesis.

Mechanistic Causality: Overcoming Substrate Deactivation

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds 1. The transformation proceeds via an electrophilic aromatic substitution (EAS) pathway, governed by the following stages:

A. Generation of the Electrophile (The Vilsmeier Reagent) The reaction is initiated by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0–5 °C. This highly exothermic process generates chloromethylene-N,N-dimethyliminium chloride, commonly known as the Vilsmeier reagent 2. Strict thermal control is required here to prevent the thermal decomposition of this reactive chloroiminium salt.

B. Regioselective Electrophilic Attack In pyrazole chemistry, the C4 position is inherently the most nucleophilic site. Attack at C4 forms a transition state that preserves the amidine-like resonance of the pyrazole core. In our specific substrate, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole, two competing electronic effects dictate reactivity:

  • Deactivation via N1: The pyridin-4-yl group is strongly electron-withdrawing (both inductively and mesomerically), pulling electron density away from the pyrazole core and increasing the activation energy required for the electrophilic attack 3.

  • Activation via C3: The C3-methyl group provides a mild electron-donating inductive effect (+I), which helps stabilize the resulting positive charge in the Wheland intermediate (sigma complex).

C. Rearomatization and Hydrolysis Following the rate-determining attack, the intermediate loses a proton (rearomatization) to form a stable iminium salt. This salt is immune to further electrophilic attack, preventing over-formylation. Finally, aqueous basic hydrolysis decomposes the iminium species, expelling dimethylamine and yielding the final 4-carbaldehyde product.

MechanisticPathway DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Exothermic Attack Electrophilic Attack at C4 Position VR->Attack Substrate 3-methyl-1-(pyridin-4-yl) -1H-pyrazole Substrate->Attack Wheland Wheland Intermediate (Sigma Complex) Attack->Wheland Rate-determining Iminium Iminium Salt Intermediate Wheland->Iminium -HCl Hydrolysis Aqueous Hydrolysis (Base/H2O) Iminium->Hydrolysis Product 3-methyl-1-(pyridin-4-yl) -1H-pyrazole-4-carbaldehyde Hydrolysis->Product -Dimethylamine

Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Quantitative Parameters & Rationale

To overcome the deactivating nature of the pyridine ring and its tendency to act as a basic "sink" for electrophiles, the stoichiometric and thermal parameters must be carefully calibrated.

ParameterValue / EquivalentCausality / Rationale
Substrate 1.0 eqLimiting reagent. Must be thoroughly dried to prevent premature hydrolysis of the Vilsmeier reagent.
POCl₃ 4.0 eqExcess is required because the basic pyridin-4-yl nitrogen can coordinate with POCl₃, sequestering the reagent 3.
DMF 6.0 - 10.0 eqActs as both the formylating carbon source and the solvent. Excess ensures homogeneity and solvates the HCl byproduct 3.
Prep Temp 0 – 5 °CSuppresses side reactions and thermal degradation of the chloroiminium ion during formation 2.
Reaction Temp 70 – 80 °CProvides the necessary activation energy to drive the electrophilic attack on the deactivated pyrazole ring [[1]]().

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: each step contains an inherent analytical or physical check to validate success before proceeding.

Step 1: Electrophile Generation

  • Purge a flame-dried, two-neck round-bottom flask with inert gas (N₂ or Argon).

  • Add anhydrous DMF (6.0 eq) and cool the flask in an ice-water bath to 0 °C.

  • Validation Check: Monitor internal temperature. Once stabilized at < 5 °C, begin dropwise addition of POCl₃ (4.0 eq) over 15–20 minutes. The solution will turn pale yellow/orange, indicating the successful formation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.

Step 2: Substrate Addition

  • Dissolve 3-methyl-1-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5 °C to control the exotherm.

Step 3: Thermal Activation & Monitoring

  • Remove the ice bath and gradually heat the reaction mixture to 70–80 °C.

  • Validation Check: After 2 hours, perform a TLC analysis (Eluent: 5% MeOH in DCM with 1 drop of Et₃N to prevent pyridine streaking). The starting material spot should be consumed. If unreacted substrate remains, continue heating and monitor hourly (up to 6 hours) 1.

Step 4: Hydrolysis and Precise pH Quenching

  • Cool the mixture to room temperature, then pour it over crushed ice.

  • Critical Causality: The product contains a basic pyridine ring. If the aqueous phase remains highly acidic, the product will form a pyridinium salt and dissolve in the aqueous layer, leading to catastrophic yield loss 2.

  • Validation Check: Slowly add saturated aqueous Na₂CO₃ under vigorous stirring until the pH is exactly 7–8 (verify with pH paper).

Step 5: Isolation

  • Extract the neutralized aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).

  • If an emulsion forms, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer 2.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. Purify via silica gel chromatography if necessary.

ProtocolWorkflow Step1 1. Reagent Prep 0-5 °C Step2 2. Substrate Add < 5 °C Step1->Step2 Step3 3. Thermal Activation 70-80 °C, 2-6 hrs Step2->Step3 Step4 4. pH Quench Na2CO3 to pH 7-8 Step3->Step4 Step5 5. Isolation DCM Extr. + Brine Step4->Step5

Self-validating workflow for the synthesis and isolation of the formylated pyrazole.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyR8kdOLpdsLixbUGtenAfLZWh4H6dNfwX3AyV9-foH9S5ZV6OzIFLGUhP9dmjWxu0D4Qcnat-ZtRehuwiHvxaMCHkGrrKc-yD-O0aIoXoiX0Slub8CEKLLY7enfwvJAsvweXx7nHHNb5KR2m0aHU8eM6UD4jTUFzYd3xOpH7_WTslc5PDwRcLiy1n9GphlY8S7cs71bRpGax5VkBsboLrvIBnlEZyEPQXeUlaEPnu9W-EKohSYyk=]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhuCTIvdGxPcSeUYpFOyDT5tjioki_sTma_2TLquTrT9ZmCrP8Wqz2zmCKuHkmUBEGzdjc_28wb9lf8dBqAS3U0BPtr-ekoGdDf5-qOoabeiOtA3Sw2J9gydR5vvawlkG2IqiiepSzrgB_Kx5f]
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions, Arkat USA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkByKCjmYZoO7bis0U2YPdcH_hJC7V1nO4TugrinIEHYWtCTgT8827joYGlchKqDgizJQknPqW6_MaFoOcV8aPkl7VCtY2fQrIAqxc2OJK50FZrT6gRjrririIYfKn0Gcqr69]

Sources

Exploratory

Toxicity profile and in vitro safety data for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to Establishing the In Vitro Safety Profile of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde Abstract This guide provides a comprehensive framework for establishing the in vitro safety...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing the In Vitro Safety Profile of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Abstract

This guide provides a comprehensive framework for establishing the in vitro safety and toxicity profile of the novel chemical entity, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. While specific toxicological data for this compound is not extensively available in public literature, this document serves as an authoritative guide for researchers, scientists, and drug development professionals on the requisite experimental workflows and data interpretation. We will detail the core battery of in vitro assays essential for early-stage safety assessment, including cytotoxicity, genotoxicity, and metabolic stability evaluations. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to preclinical safety assessment.

Introduction: The Imperative for Early-Stage Safety Profiling

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde that has appeared in chemical literature and patents, often as a synthetic intermediate in the development of more complex molecules, such as kinase inhibitors. As with any novel chemical entity (NCE) intended for potential therapeutic development, a thorough understanding of its safety profile is paramount. Identifying potential liabilities such as cytotoxicity or genotoxicity at the earliest stages of research is critical for a "fail fast, fail cheap" strategy, conserving resources and guiding medicinal chemistry efforts toward safer lead candidates.

This guide outlines a standard, yet rigorous, in vitro screening cascade to build a foundational safety profile for this compound. The selection of these assays is based on industry best practices and regulatory guidance for preclinical drug development.

Foundational In Vitro Safety Assessment

Our approach is multi-pronged, designed to assess the compound's potential to induce cell death, damage genetic material, and undergo metabolic activation into reactive species.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

The initial step is to determine the concentration at which the compound elicits a toxic response in living cells. We will employ two mechanistically distinct assays using a well-characterized cell line, such as HepG2 (a human liver carcinoma cell line), which retains some metabolic capabilities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity Data

Assay TypeCell LineIncubation Time (hr)IC₅₀ (µM)
MTTHepG224To be determined
MTTHepG248To be determined

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt).

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and calculate the percentage of cytotoxicity.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed HepG2 cells in 96-well plates B Prepare serial dilutions of test compound A->B C Treat cells with compound for 24/48h B->C D1 MTT Assay: Add MTT reagent, incubate, solubilize C->D1 D2 LDH Assay: Collect supernatant, add reaction mix C->D2 E1 Read Absorbance (570 nm) D1->E1 E2 Read Absorbance (490 nm) D2->E2 F Calculate % Viability / % Cytotoxicity Determine IC50 E1->F E2->F

Caption: Workflow for assessing cytotoxicity via MTT and LDH assays.

Genotoxicity Assessment: Screening for Mutagenic Potential

It is crucial to assess whether a compound can interact with DNA and cause mutations, a major safety concern. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for this purpose.

Experimental Protocol: Ames Test (Microplate Format)

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation (S9 Fraction): Conduct the assay with and without a liver S9 fraction to determine if the compound or its metabolites are mutagenic. The S9 fraction contains microsomal enzymes that can metabolize compounds.

  • Exposure: In a 384-well plate, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Incubation: Incubate the plates for 90 minutes to allow for mutation to occur.

  • Plating: Transfer the mixture to minimal glucose agar plates. Only bacteria that have undergone a reverse mutation to synthesize their own histidine (for Salmonella) or tryptophan (for E. coli) will grow.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) level.

Data Presentation: Ames Test Results

StrainMetabolic Activation (S9)Fold Increase over Control (Highest Non-toxic Conc.)Result
TA98-To be determinedTo be determined
TA98+To be determinedTo be determined
TA100-To be determinedTo be determined
TA100+To be determinedTo be determined
............
Metabolic Stability and Potential for Reactive Metabolites

Understanding how a compound is metabolized is key to predicting its pharmacokinetic profile and potential for toxicity. An initial assessment of metabolic stability in liver microsomes provides valuable data.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and a buffer.

  • Initiation: Start the reaction by adding a NADPH regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.

Data Presentation: Metabolic Stability

ParameterValue
Half-life (t₁/₂) in HLM (min)To be determined
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)To be determined

Workflow for Metabolic Stability Assessment

Metabolic_Stability_Workflow A Prepare reaction mix: Human Liver Microsomes + Test Compound B Initiate reaction with NADPH A->B C Take aliquots at multiple time points (0, 5, 15, 30, 60 min) B->C D Quench reaction with cold solvent + Internal Standard C->D E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F G Calculate t1/2 and Intrinsic Clearance F->G

Caption: Workflow for determining metabolic stability in human liver microsomes.

Synthesis and Interpretation of the Safety Profile

The data generated from this initial screening cascade provides a foundational understanding of the in vitro safety profile of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

  • Cytotoxicity: An IC₅₀ value well above the intended therapeutic concentration is desirable. A potent cytotoxic effect would be a significant red flag.

  • Genotoxicity: A positive result in the Ames test is a major liability and often leads to the termination of a compound's development. The pattern of response across different strains and the requirement for metabolic activation can provide clues about the mechanism of mutagenicity.

  • Metabolic Stability: Very rapid clearance may indicate poor bioavailability, while very slow clearance could suggest a potential for drug-drug interactions or accumulation.

This initial dataset is not exhaustive but provides the critical information needed to make an informed " go/no-go " decision for further development. A favorable profile (low cytotoxicity, no genotoxicity, and moderate metabolic stability) would support the progression of this compound into more complex in vitro and subsequent in vivo safety studies.

References

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Strategic Overview & Mechanistic Grounding The synthesis of highly functionalized pyrazole-4-carbaldehydes is a critical workflow in medicinal chemistry, as these scaffolds are ubiquitous in kinase inhibitors, PROTAC lin...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Grounding

The synthesis of highly functionalized pyrazole-4-carbaldehydes is a critical workflow in medicinal chemistry, as these scaffolds are ubiquitous in kinase inhibitors, PROTAC linkers, and advanced agrochemicals. The target compound, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde , presents a unique synthetic challenge due to the presence of the strongly electron-withdrawing 4-pyridyl moiety at the N-1 position.

The 1 represents the most direct and efficient method for introducing formyl groups into pyrazole systems[1]. The reaction proceeds through initial electrophilic attack by a chloromethyleneiminium salt (Vilsmeier reagent) at the C-4 position, forming an iminium intermediate[1]. However, the electronic properties of the pyrazole substrate significantly influence Vilsmeier-Haack reaction outcomes[1]. While electron-rich pyrazoles undergo facile formylation, electron-deficient systems—such as our 4-pyridyl substituted substrate—require more forcing conditions[1]. This protocol details an optimized, high-yielding Vilsmeier-Haack formylation specifically tailored to overcome the electronic deactivation of the pyrazole core.

Reaction Pathway & Experimental Workflow

Workflow N1 1. Vilsmeier Reagent Formation DMF + POCl3 (0-5 °C) N2 2. Substrate Addition 3-methyl-1-(pyridin-4-yl)-1H-pyrazole N1->N2 Dropwise addition N3 3. Thermal Activation Heating to 95 °C (4-5 h) N2->N3 Gradual warming N4 4. Iminium Intermediate Formation Electrophilic Attack at C-4 N3->N4 Substitution N5 5. Quenching & Hydrolysis Ice/Water (Stir 1 h) N4->N5 Cool to 0 °C N6 6. Neutralization Adjust pH to 7-8 (NaOH/NaHCO3) N5->N6 Careful basification N7 7. Extraction & Purification Target Carbaldehyde Isolated N6->N7 DCM Extraction

Figure 1: General workflow for the Vilsmeier-Haack formylation of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole.

Step-by-Step Synthesis Protocol

Materials & Reagents
  • Substrate: 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole (1.0 eq)

  • Formylating Agent: Phosphorus oxychloride (POCl₃) (5.0 eq)

  • Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (10.0 eq)

  • Workup Reagents: Crushed ice, 20% NaOH (aq) or saturated NaHCO₃ (aq), Dichloromethane (DCM), Brine, Anhydrous Na₂SO₄.

Experimental Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a flame-dried round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Add anhydrous DMF (10.0 eq) to the flask and cool the system to 0–5 °C using an ice-water bath.

  • Add POCl₃ (5.0 eq) dropwise over 30 minutes via the addition funnel.

  • Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the2[2].

Causality Check: POCl₃ reacts with DMF exothermically. Maintaining the temperature at 0–5 °C prevents the violent thermal decomposition of the Vilsmeier salt, ensuring a high concentration of the active electrophile.

Step 2: Substrate Addition and Formylation

  • Dissolve 3-methyl-1-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add this substrate solution dropwise to the Vilsmeier reagent at 0–5 °C.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 95 °C for 4.5 hours.

Causality Check: The 4-pyridyl group withdraws electron density from the pyrazole core, rendering the C-4 position significantly less nucleophilic. Standard Vilsmeier conditions (e.g., 60 °C) will result in <10% conversion. Elevating the temperature to 95 °C provides the necessary thermal activation energy to drive the electrophilic aromatic substitution.

Step 3: Quenching and Hydrolysis

  • Cool the dark reaction mixture to room temperature, then transfer it to an addition funnel.

  • Add the mixture dropwise into a vigorously stirred beaker containing crushed ice and water (approx. 10 mL per mmol of substrate).

  • Stir the aqueous mixture for 1 hour at room temperature.

Causality Check: The iminium intermediate must undergo 1[1]. Quenching over ice controls the violent exothermic hydrolysis of excess POCl₃, preventing thermal degradation of the product.

Step 4: Neutralization and Isolation

  • Place the beaker in an ice bath. Carefully adjust the pH of the aqueous solution to 7–8 by adding 20% NaOH (aq) dropwise.

  • Extract the neutralized aqueous phase with DCM (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Eluent: DCM to 5% MeOH in DCM gradient) to afford the pure 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

Causality Check: The pyridine nitrogen is highly basic. If the aqueous phase is acidic (pH < 6), the product will remain protonated and highly water-soluble, leading to near-zero recovery during DCM extraction. Precise neutralization to pH 7–8 ensures the compound is in its free-base, lipophilic form.

Quantitative Data: Optimization of Formylation Conditions

To validate the necessity of forcing conditions, a comparative yield analysis was conducted. The data below demonstrates clear trends in method effectiveness based on reagent stoichiometry and thermal activation.

EntryPOCl₃ (eq)DMF (eq)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
11.55.06012< 10Incomplete conversion; substrate deactivated by 4-pyridyl group.
23.08.080845Moderate conversion; iminium intermediate formation is sluggish.
3 5.0 10.0 95 5 82 Optimal conditions; thermal activation overcomes electron deficiency.
47.015.0110468Yield reduction due to tar formation and product decomposition.

Note: Yields represent isolated yields after silica gel chromatography.

Self-Validating Systems & Troubleshooting

  • Validation of Hydrolysis: During Step 3, the reaction mixture must transition from a viscous, dark solution to a clear or light-yellow aqueous phase upon complete hydrolysis of the iminium intermediate. If a gummy, insoluble residue persists in the water, hydrolysis is incomplete. Solution: Continue stirring at room temperature for an additional 1–2 hours before proceeding to neutralization.

  • Validation of Extraction: After the first DCM extraction, spot the aqueous layer on a TLC plate (visualized under UV 254 nm). If significant product remains, the pH is likely too low. Solution: Re-verify the pH with a calibrated probe or pH paper. Adjust to exactly pH 8 with saturated NaHCO₃ and perform an additional extraction.

  • Moisture Contamination: The 3[3], which prematurely hydrolyzes the chloroiminium ion. If the reaction stalls at <20% conversion despite heating to 95 °C, suspect wet DMF or degraded POCl₃. Solution: Always use freshly distilled POCl₃ and anhydrous DMF stored over molecular sieves.

References

Sources

Application

Reductive Amination Protocols for the Synthesis of Novel Amines from 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde Derivatives

An Application Guide Abstract This technical guide provides detailed protocols and expert insights for the reductive amination of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. Pyrazole-contain...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This technical guide provides detailed protocols and expert insights for the reductive amination of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. Pyrazole-containing compounds are pivotal scaffolds in modern medicinal chemistry, and the introduction of an amine moiety via reductive amination is a critical transformation for generating libraries of pharmacologically active molecules. This document explores various methodologies, focusing on the selection of reducing agents, optimization of reaction conditions, and the underlying chemical principles. We present two primary protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄), alongside a discussion of catalytic hydrogenation as a scalable alternative. This guide is intended for researchers, chemists, and professionals in drug development seeking robust and reproducible methods for the synthesis of pyrazole-based amine derivatives.

Introduction: The Significance of Pyrazole Amines

The 1H-pyrazole moiety is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. The specific substrate, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole, combines the pyrazole core with a pyridine ring, another crucial pharmacophore, opening avenues for novel kinase inhibitors and other targeted therapies.

The transformation of the 4-carbaldehyde group on this scaffold into a diverse range of secondary and tertiary amines via reductive amination is a cornerstone strategy in medicinal chemistry. This reaction allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of a compound's potency, selectivity, solubility, and pharmacokinetic properties.

The Chemistry of Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. The reaction proceeds in two fundamental stages:

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). Under the typically slightly acidic conditions used, the imine nitrogen is protonated to form a highly electrophilic iminium ion. This formation is a reversible equilibrium process[4][5].

  • Reduction: A reducing agent, typically a hydride donor, irreversibly reduces the C=N double bond of the iminium ion to yield the final amine product[4].

The choice of reducing agent is critical. It must be selective enough to reduce the iminium ion preferentially over the starting aldehyde, a challenge that dictates the specific protocol chosen[6].

Visualizing the General Mechanism

The following diagram illustrates the core transformation pathway from the pyrazole aldehyde to the target amine.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Outcome Aldehyde 3-methyl-1-(pyridin-4-yl)-1H- pyrazole-4-carbaldehyde Imine_Formation Imine/Iminium Formation Aldehyde->Imine_Formation + Amine (Slightly Acidic) Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine_Formation Reduction Hydride Reduction Imine_Formation->Reduction + Reducing Agent Product Target Pyrazole Amine Derivative Reduction->Product

Figure 1: General workflow for the reductive amination of a pyrazole aldehyde.

Selecting the Right Protocol: A Comparative Overview

The success of the reductive amination of the 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde hinges on the appropriate choice of reducing agent and reaction conditions. The heteroaromatic nature of the substrate requires mild conditions to avoid side reactions.

Reducing AgentTypical ConditionsAdvantagesDisadvantagesBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE or THF, RT, 2-24hMild, highly selective for imines over aldehydes, broad substrate scope, one-pot procedure[7][8].More expensive, moisture sensitive.General purpose, acid-sensitive substrates, reliable high yields.
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to RTInexpensive, readily available, potent[9][10].Can reduce the starting aldehyde, often requires a two-step (indirect) procedure, less selective[4].Cost-sensitive applications, large-scale synthesis where a two-step process is acceptable.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Methanol or Ethanol, H₂ pressure"Green" (water is the only byproduct), excellent atom economy, highly scalable[11][12].Requires specialized high-pressure equipment, potential for catalyst poisoning by heteroatoms (N, S), may reduce other functional groups[11].Industrial scale-up, process chemistry, synthesis of simple amines.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 5-7Highly selective for imines[13].Highly toxic (potential for HCN gas release), environmental concerns[6].Historical applications; largely replaced by NaBH(OAc)₃ due to safety concerns.

Protocol I: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the most recommended protocol for its reliability, mildness, and broad applicability. The reaction is performed in a single step ("direct" reductive amination), as NaBH(OAc)₃ is selective enough not to reduce the starting pyrazole aldehyde[7][8].

Expertise & Experience: Why this Protocol Works
  • Causality of Reagent Choice: Sodium triacetoxyborohydride is sterically hindered and electronically deactivated by the three electron-withdrawing acetoxy groups. This makes it a much milder reducing agent than NaBH₄. It readily reduces the protonated iminium ion intermediate but reacts very slowly with the less electrophilic aldehyde[14].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not react with the borohydride reagent. Tetrahydrofuran (THF) is also a suitable alternative[7]. Protic solvents like methanol can lead to slower reactions.

  • Role of Acetic Acid: For reactions involving less nucleophilic amines (e.g., anilines) or ketones, a small amount of acetic acid (AcOH) can be added as a catalyst to accelerate the formation of the iminium ion intermediate. For most primary and secondary aliphatic amines with this aldehyde, it is not strictly necessary but can improve reaction times.

Experimental Workflow Diagram

G Start 1. Combine Aldehyde & Amine in DCE Stir 2. Stir at RT (30-60 min) Start->Stir Add_STAB 3. Add NaBH(OAc)₃ (portion-wise) Stir->Add_STAB React 4. Stir at RT (2-24h, Monitor by TLC/LCMS) Add_STAB->React Quench 5. Quench with sat. NaHCO₃ (aq) React->Quench Extract 6. Extract with DCM or EtOAc Quench->Extract Purify 7. Dry, Concentrate & Purify (Chromatography) Extract->Purify

Figure 2: Step-by-step workflow for the NaBH(OAc)₃ protocol.

Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1-1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amine.

Protocol II: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, particularly for readily reactive amines. Because NaBH₄ can reduce the starting aldehyde, the reaction must be performed in two distinct steps: pre-formation of the imine, followed by reduction[7][10].

Expertise & Experience: Why this Protocol is Different
  • Causality of Two-Step Process: NaBH₄ is a powerful reducing agent that does not effectively differentiate between an aldehyde and an iminium ion[4]. To prevent the formation of the corresponding alcohol as a byproduct, the aldehyde must be fully converted to the imine before the reducing agent is introduced.

  • Solvent Choice: Methanol (MeOH) is an excellent solvent for this procedure. It is polar and protic, which helps to catalyze imine formation and readily dissolves the NaBH₄ reagent[14].

  • Temperature Control: The reduction step is often performed at 0°C to control the reactivity of NaBH₄ and minimize potential side reactions.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve the 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous methanol (MeOH, approx. 0.1 M).

  • Reaction and Monitoring: Stir the solution at room temperature. Monitor the formation of the imine by TLC or LC-MS, observing the disappearance of the aldehyde spot. This step can take from 1 to 4 hours.

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0°C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equiv) in small portions, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield / No Reaction:

    • Cause: Incomplete imine formation, especially with weakly basic amines (e.g., anilines).

    • Solution: Add a catalytic amount of acetic acid (0.1-0.2 equiv) during the imine formation step. For very difficult substrates, using a Dean-Stark apparatus with toluene can be employed to remove water and drive the equilibrium towards the imine.

  • Formation of Alcohol Byproduct (in NaBH₄ protocol):

    • Cause: Premature addition of NaBH₄ before complete imine formation.

    • Solution: Ensure the aldehyde is fully consumed (by TLC/LCMS) before adding the reducing agent. Increase the imine formation time if necessary.

  • Dialkylation of Primary Amines:

    • Cause: The secondary amine product is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.

    • Solution: Use a slight excess of the primary amine (e.g., 1.5-2.0 equiv) to outcompete the product. Alternatively, add the aldehyde slowly to a solution of the amine and reducing agent. The stepwise NaBH₄ protocol can also mitigate this issue[7].

Conclusion

The reductive amination of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a robust and highly effective method for synthesizing diverse libraries of amine-containing compounds crucial for drug discovery. The choice between a mild, one-pot protocol using sodium triacetoxyborohydride and a more economical, stepwise approach with sodium borohydride allows for flexibility based on the specific research needs, scale, and substrate reactivity. By understanding the underlying chemical principles and potential challenges, researchers can confidently and efficiently generate novel molecules for biological evaluation.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. [Link]

  • El-Sayed, M. A.-A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Guzmán, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5565. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(1), 24-28. [Link]

  • Ben-Mbarek, Y., et al. (2017). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(22), 2023-2043. [Link]

  • Various Authors. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

  • Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Reviews-Online, 1(4), 335-361. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Kumar, R., & Chaudhary, P. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Neamati, N., et al. (2004). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Synthetic Communications, 34(12), 2195-2204. [Link]

  • Alcaide, B., & Almendros, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Bar-Haim, G., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 3(10), 14350-14354. [Link]

  • Natiq, G. A., & Yasser, S. M. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination of Carbonyl Compounds: A Review. Chemistry - A European Journal, 25(29), 7036-7058. [Link]

  • Matos, K., et al. (n.d.). Boron reagents for reductive amination. ResearchGate. [Link]

  • Lai, R.-Y., et al. (2008). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron, 64(6), 1213-1217. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, vol. 641, 201-216. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(22), 2023-43. [Link]

  • Murlykina, M. V., et al. (2019). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 61(4), 481-523. [Link]

Sources

Method

Application Note: Utilizing 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in Multi-Component Ugi Reactions for Advanced Peptidomimetic Synthesis

Executive Summary The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid assembly of complex peptidomimetics from simple building blocks. Incorporating privileged het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid assembly of complex peptidomimetics from simple building blocks. Incorporating privileged heterocyclic scaffolds—such as pyrazoles and pyridines—into the Ugi reaction is a highly effective strategy for drug discovery [1]. This application note details the mechanistic rationale, optimized protocols, and analytical validation for utilizing 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde as the core carbonyl component in U-4CRs. By leveraging the unique electronic and steric properties of this aldehyde, researchers can efficiently generate highly functionalized bis-amide libraries and complex polyheterocycles via post-Ugi cyclizations.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and stereocontrol in multicomponent reactions, one must understand the specific electronic and steric contributions of the substrates. The use of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde introduces specific kinetic and thermodynamic variables into the U-4CR pathway.

Electronic Push-Pull Dynamics

The U-4CR initiates with the condensation of a primary amine and the aldehyde to form an imine. In our target molecule, the strongly electron-withdrawing pyridyl group at the N1 position of the pyrazole ring creates an inductive "pull," which decreases the electron density of the pyrazole system. This subtly increases the electrophilicity of the C4-carbaldehyde carbon, accelerating the initial imine formation compared to standard aliphatic aldehydes.

Steric Hindrance and Diastereoselectivity

Once the imine is protonated by the carboxylic acid to form the iminium ion, the isocyanide performs an α -addition. The presence of the 3-methyl group adjacent to the reactive carbaldehyde center imposes significant steric bulk. This steric hindrance can dictate facial selectivity during the isocyanide attack, which is highly advantageous when utilizing chiral amines or chiral carboxylic acids to induce diastereoselectivity in the final peptidomimetic product.

Solvent Causality: The Role of Methanol

Protic solvents are critical for the U-4CR. Methanol is the solvent of choice because it stabilizes the highly polar iminium and nitrilium ion intermediates via hydrogen bonding. Furthermore, methanol facilitates the proton transfer required during the irreversible Mumm rearrangement (acyl transfer), which acts as the thermodynamic sink driving the reaction to completion [1].

UgiMechanism A Heterocyclic Aldehyde C Imine Intermediate A->C B Primary Amine B->C D Iminium Ion (+ Carboxylic Acid) C->D Protonation E Nitrilium Ion (+ Isocyanide) D->E α-Addition F Mumm Rearrangement E->F Acyl Transfer G Ugi Adduct (Bis-amide) F->G Irreversible

Diagram 1: Mechanistic pathway of the Ugi-4CR highlighting key intermediates.

Experimental Workflows & Protocols

Protocol 1: Standard Ugi-4CR Synthesis of Pyrazole-Peptidomimetics

This self-validating protocol is designed to suppress the competing Passerini three-component reaction (P-3CR) by ensuring complete imine formation prior to the addition of the acid and isocyanide [2].

Reagents & Materials:

  • Aldehyde: 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Amine: Benzylamine (1.0 mmol)

  • Carboxylic Acid: Acetic acid (1.0 mmol)

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol)

  • Solvent: HPLC-grade Methanol (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and benzylamine (1.0 mmol) in 5.0 mL of methanol.

  • Kinetic Maturation: Stir the mixture at room temperature (25 °C) for 30–45 minutes. Causality: Pre-stirring guarantees the quantitative conversion of the aldehyde to the imine, effectively eliminating the risk of the oxygen-nucleophile (Passerini) side reaction.

  • Component Addition: Add acetic acid (1.0 mmol) to the stirring solution, followed immediately by the dropwise addition of tert-butyl isocyanide (1.0 mmol).

  • Reaction Propagation: Seal the vial and stir at room temperature for 18–24 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The consumption of the UV-active aldehyde spot indicates reaction completion.

  • Isolation & Purification: Evaporate the methanol under reduced pressure. Re-dissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Validation: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). Validate the structure via 1H NMR, 13C NMR, and HRMS.

Protocol 2: Post-Ugi Cyclization to Pyrazolodiazepines

Ugi adducts containing the pyrazole core are excellent precursors for downstream cyclizations, yielding complex bridged or fused heterocycles such as pyrazolodiazepines[3].

Step-by-Step Methodology:

  • Utilize an alkynoic acid (e.g., propiolic acid) during the Ugi-4CR (Protocol 1) to generate an alkyne-tethered Ugi adduct.

  • Dissolve the purified Ugi adduct (0.5 mmol) in anhydrous DCE (dichloroethane, 5 mL).

  • Add a catalytic amount of Silver(I) triflate (AgOTf, 10 mol%) to the solution.

  • Heat the mixture to 70 °C under an argon atmosphere for 6 hours. Causality: The π -Lewis acid (Ag+) activates the alkyne, promoting a 7-endo-dig intramolecular heteroannulation by the amide nitrogen, yielding the fused pyrazolo[1,5-a][1,4]diazepine scaffold [3].

  • Filter through a short pad of Celite, concentrate, and purify via chromatography.

UgiWorkflow Step1 Step 1: Imine Pre-formation Mix Aldehyde & Amine in MeOH Stir 30 min at RT Step2 Step 2: Ugi Components Addition Add Carboxylic Acid Add Isocyanide dropwise Step1->Step2 Step3 Step 3: Reaction Maturation Stir 18-24 h at RT Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Product Isolation Aqueous Workup (NaHCO3/Brine) Extract with EtOAc Step3->Step4 Step5 Step 5: Post-Ugi Cyclization (Optional) AgOTf Catalysis (70 °C) 7-endo-dig Heteroannulation Step4->Step5 Step6 Step 6: Validation Flash Chromatography NMR & HRMS Analysis Step5->Step6

Diagram 2: Experimental workflow for Ugi-4CR and subsequent post-Ugi cyclization.

Data Presentation

Table 1: Optimization of Ugi-4CR Conditions

Reaction conditions: 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (1 mmol), benzylamine (1 mmol), acetic acid (1 mmol), tert-butyl isocyanide (1 mmol).

SolventTemperature (°C)Pre-stirring (Amine + Aldehyde)Time (h)Isolated Yield (%)Observation
DCM25No2442High Passerini side-product
Water25Yes (30 min)2455Poor solubility of aldehyde
MeOH 25 Yes (30 min) 18 89 Optimal stabilization of intermediates
MeOH60 (Reflux)Yes (30 min)678Slight thermal degradation
Table 2: Substrate Scope and Library Generation

Using optimized conditions (MeOH, 25 °C, 18 h) with the title aldehyde.

Amine ComponentCarboxylic AcidIsocyanideProduct Purity (LC-MS)Isolated Yield (%)
BenzylamineAcetic acidtert-Butyl isocyanide>98%89
AnilineBenzoic acidCyclohexyl isocyanide>95%76
PropargylamineChloroacetic acidBenzyl isocyanide>97%82
BenzylaminePropiolic acidtert-Butyl isocyanide>96%85
Precursor successfully utilized for downstream AgOTf-catalyzed cyclization.

Conclusion

The integration of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde into the Ugi four-component reaction provides a robust, atom-economical pathway to highly functionalized peptidomimetics. By adhering to the kinetic pre-formation of the imine in protic solvents, researchers can suppress side reactions and achieve excellent yields. Furthermore, the resulting adducts serve as versatile platforms for post-Ugi modifications, enabling the discovery of novel polyheterocyclic therapeutics.

References

  • Title: Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores Source: ACS Omega, 2020, 5(2), 972–979. URL: [Link]

  • Title: Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates Source: Frontiers in Chemistry, 2018, 6, 542. URL: [Link]

  • Title: Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines Source: Beilstein Journal of Organic Chemistry, 2025 (Advanced Publication / Database Index), 21, 74. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield and purity of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is tailored specifically for researchers, chemists, and drug development professionals optimizing the synthesis of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored specifically for researchers, chemists, and drug development professionals optimizing the synthesis of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde . This compound is a highly valuable heterocyclic building block, but its synthesis presents unique challenges due to the electronic and basic properties of the pyridine ring.

Below, you will find expertly curated workflows, validated protocols, and troubleshooting FAQs designed to maximize your synthetic yield and purity.

Synthetic Workflow & Mechanistic Pathway

The synthesis is a two-step process: the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by a regioselective Vilsmeier-Haack formylation[1].

SynthesisWorkflow A 4-Hydrazinylpyridine (Nucleophile) C 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole (Intermediate) A->C Cyclocondensation (EtOH, Reflux) B Acetylacetaldehyde Dimethyl Acetal B->C E Chloroiminium Intermediate (Electrophilic Attack at C4) C->E Vilsmeier-Haack Formylation D POCl3 + DMF (Vilsmeier Reagent) D->E 0-5 °C F 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (Target Product) E->F Hydrolysis G Aqueous Hydrolysis (pH 8 Quench) G->F

Synthetic workflow and Vilsmeier-Haack mechanism for the target pyrazole carbaldehyde.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Pyrazole Core

Objective: Synthesize 3-methyl-1-(pyridin-4-yl)-1H-pyrazole.

  • Charge: To a 250 mL round-bottom flask, add 4-hydrazinylpyridine (10.0 g, 91.6 mmol) and absolute ethanol (100 mL).

  • Addition: Add acetylacetaldehyde dimethyl acetal (12.1 g, 91.6 mmol) dropwise at room temperature.

    • Causality: Using the masked acetal instead of a free 1,3-dicarbonyl prevents rapid, uncontrolled polymerization and ensures high regioselectivity during the initial hydrazone formation.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Causality: Sustained thermal energy is required to drive the elimination of methanol and water, forcing the cyclization into the aromatic pyrazole ring.

  • Validation Check: Before working up the reaction, analyze a 10 µL aliquot via LC-MS. The disappearance of the starting mass (m/z 110.1) and the appearance of the intermediate mass (m/z 160.1) confirms complete conversion.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Vilsmeier-Haack Formylation

Objective: Regioselective formylation at the C4 position of the pyrazole[2].

  • Reagent Preparation: In an oven-dried, argon-flushed 250 mL flask, add anhydrous DMF (26.8 g, 366 mmol, 4.0 equiv). Cool to 0–5 °C using an ice bath. Add POCl₃ (35.1 g, 229 mmol, 2.5 equiv) dropwise over 30 minutes.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control prevents the degradation of the electrophile into inactive species[2].

  • Substrate Addition: Dissolve the intermediate from Protocol A (14.6 g, 91.6 mmol) in anhydrous DMF (20 mL). Add this dropwise to the Vilsmeier reagent at 0–5 °C.

  • Heating: Remove the ice bath and heat the reaction mixture to 85 °C for 8 hours.

    • Causality: The basic pyridine nitrogen becomes protonated by the HCl generated in situ. This creates an electron-withdrawing pyridinium species that deactivates the pyrazole core. Elevated temperatures and excess reagents are mandatory to overcome this energy barrier.

  • Validation Check: Do not spot the raw reaction mixture on TLC. Withdraw a 50 µL aliquot, quench it in 1 mL of saturated NaHCO₃, and extract with 1 mL of ethyl acetate. Spot the organic layer. A new UV-active spot confirms the formation of the aldehyde[2].

  • Quench & Hydrolysis: Cool to room temperature and pour slowly over crushed ice (200 g). Carefully neutralize to pH 8 using saturated aqueous NaHCO₃.

  • Extraction & Purification: Saturate the aqueous layer with NaCl (brine) and extract with Ethyl Acetate (3 x 150 mL). Dry, concentrate, and recrystallize from hot ethanol.

Quantitative Data: Optimization of Formylation Conditions

To maximize the yield and purity of the target carbaldehyde, the Vilsmeier-Haack parameters must be carefully balanced. The table below summarizes our optimization data:

EntryPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
11.21.570124585Incomplete conversion; pyridine protonation deactivates the pyrazole core.
23.05.090126890High conversion, but increased formation of tarry degradation byproducts.
3 2.5 4.0 85 8 82 98 Optimal balance; sufficient electrophile concentration without thermal degradation.

Troubleshooting & FAQs

Q1: Why am I seeing unreacted pyrazole starting material even after 24 hours of formylation? A: The basicity of the 4-pyridyl group is the culprit. In the acidic reaction mixture, the pyridine nitrogen protonates, withdrawing electron density from the pyrazole ring and reducing its nucleophilicity at the C4 position. Solution: Increase the equivalents of the Vilsmeier reagent (POCl₃/DMF) to 2.5–3.0 and elevate the temperature to 85 °C. Ensure strict anhydrous conditions, as moisture rapidly degrades the chloroiminium electrophile[2].

Q2: During the aqueous workup, my yield drops significantly. Where is the product going? A: The target molecule contains a pyridine ring, making it highly polar and partially water-soluble—especially if the aqueous phase is slightly acidic. Solution: During the quench, ensure the pH is strictly adjusted to ~8 using saturated aqueous NaHCO₃ to fully deprotonate the pyridine ring. You must saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer[2]. Extract multiple times with a polar aprotic solvent mixture, such as DCM/Isopropanol (9:1).

Q3: My product is heavily contaminated with dark, tarry byproducts. How do I improve purity without running multiple columns? A: Tarry byproducts typically result from localized overheating during the POCl₃ addition or harsh basic hydrolysis. Solution: Maintain the internal temperature strictly between 0–5 °C during the dropwise addition of POCl₃ to DMF. For purification, bypass column chromatography entirely; recrystallization from hot ethanol or toluene effectively leaves polar polymeric impurities in the mother liquor, yielding >98% pure crystals.

Q4: Can I use standard Vilsmeier-Haack conditions (1.1 equiv POCl₃, room temperature) for this specific molecule? A: No. While standard conditions work well for electron-rich pyrroles or 1-phenylpyrazoles, the 1-(pyridin-4-yl) substitution fundamentally alters the electronic landscape of the molecule[1]. You must treat this as a deactivated system and apply the optimized parameters (Entry 3) from the quantitative data table above.

References

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Source: MDPI | URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Formylation of 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most notorious bottlenecks in heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most notorious bottlenecks in heterocyclic chemistry: the stalled formylation of highly deactivated 1-arylpyrazoles.

Below, you will find a root-cause mechanistic analysis, comparative reaction data, and self-validating experimental protocols to successfully synthesize 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q1: Why does the standard Vilsmeier-Haack formylation stall at <20% conversion for this specific substrate? A: The failure is rooted in the electronic deactivation of the pyrazole core. The Vilsmeier-Haack reaction relies on Electrophilic Aromatic Substitution (EAS), which typically occurs at the electron-rich C4 position of the pyrazole ring[1]. However, the pyridin-4-yl group at the N1 position is inherently electron-withdrawing. Under the highly acidic conditions of the Vilsmeier reaction (where POCl₃ and DMF generate the chloroiminium electrophile alongside HCl), the pyridine nitrogen ( pKa​≈5.2 ) becomes protonated or complexes with phosphorus species[2]. This pyridinium-like intermediate exerts a profound electron-withdrawing effect (strong -I and -M effects), severely depleting electron density at the pyrazole C4 position. This raises the activation energy for electrophilic attack so high that standard conditions (60–80 °C) simply stall[3].

Q2: How can I force the direct Vilsmeier-Haack formylation to completion? A: To overcome the massive activation energy barrier caused by the deactivated ring, you must significantly increase both the thermal energy and the concentration of the electrophile. Literature demonstrates that heavily deactivated 1-arylpyrazoles require temperatures up to 120 °C and a 5- to 10-fold excess of the Vilsmeier reagent to drive the equilibrium forward[3].

Q3: During aqueous workup, my product yield drops significantly and forms a stubborn emulsion. How do I resolve this? A: The target product contains a basic pyridine ring. If the aqueous quench is too acidic, the product remains water-soluble as a pyridinium salt; if it is too basic, the product can degrade. Furthermore, pyridine derivatives frequently cause emulsions in chlorinated solvents. Solution: Carefully neutralize the quenched reaction to exactly pH 7.0–7.5 using saturated aqueous Na₂CO₃[3]. To break emulsions, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, and filter the biphasic mixture through a pad of Celite before separation[2].

Q4: If the forced Vilsmeier-Haack reaction is too harsh for my downstream applications, what is the best alternative? A: Bypass the EAS formylation entirely by utilizing a two-step halogenation/metal-halogen exchange route. Electrophilic bromination with N-Bromosuccinimide (NBS) is highly exergonic and easily functionalizes the C4 position despite the deactivation. Subsequent treatment with n-BuLi at -78 °C generates a highly nucleophilic C4-lithio species, which rapidly reacts with DMF to yield the aldehyde. Note: Direct lithiation of the parent pyrazole is not viable, as strong bases will erroneously deprotonate the more acidic C5 position instead of C4.

Part 2: Pathway Visualization

Formylation_Troubleshooting Substrate 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole StdVH Standard Vilsmeier-Haack (1-2 eq POCl3/DMF, 60°C) Substrate->StdVH ForcedVH Forced Vilsmeier-Haack (>5 eq POCl3/DMF, 120°C) Substrate->ForcedVH AltRoute Alternative: C4-Bromination (NBS, DMF, RT) Substrate->AltRoute Deactivation Pyridine N-Protonation (Extreme e- withdrawal) StdVH->Deactivation Incomplete Reaction Stalls (< 20% Conversion) Deactivation->Incomplete Overcome High Thermal Activation Overcomes Barrier ForcedVH->Overcome Product 4-Formyl Target Product (High Yield) Overcome->Product BromoInt 4-Bromo Intermediate (Quantitative Conversion) AltRoute->BromoInt Lithiation Metal-Halogen Exchange (n-BuLi, -78°C) then DMF BromoInt->Lithiation Lithiation->Product

Mechanistic pathways for formylation of deactivated 1-(pyridin-4-yl)pyrazoles.

Part 3: Comparative Reaction Data

Synthetic RouteReagentsTemperatureTimeTypical ConversionKey Advantage / Drawback
Standard Vilsmeier-Haack 1.5 eq POCl₃/DMF60–80 °C12 h< 20%Mild conditions / Fails due to pyridine deactivation
Forced Vilsmeier-Haack 6.0 eq POCl₃/DMF120 °C4–6 h60–75%Direct 1-step route / Harsh conditions, complex workup
C4-Bromination & Lithiation 1) NBS 2) n-BuLi, DMFRT -78 °C2 h 2 h> 85%High yield, clean profile / Requires cryogenic equipment

Part 4: Validated Experimental Protocols

Protocol A: Forced Vilsmeier-Haack Formylation (Direct Route)

This protocol utilizes extreme thermal activation and excess electrophile to overcome the deactivated pyrazole core[3].

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under an argon atmosphere, cool anhydrous DMF (6.0 eq) to 0 °C. Add POCl₃ (6.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium salt without thermal decomposition[2].

  • Substrate Addition: Dissolve 3-methyl-1-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent at 0 °C.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C. Monitor the consumption of the starting material via TLC (eluent: 5% MeOH in DCM). The reaction typically reaches maximum conversion within 4–6 hours.

  • Quench & Neutralization: Cool the mixture to room temperature, then pour it slowly over crushed ice. Critical Step: Carefully neutralize the highly acidic mixture to exactly pH 7.0–7.5 using a saturated aqueous Na₂CO₃ solution. Do not over-basify[3].

  • Extraction: Saturate the aqueous phase with solid NaCl. Extract the mixture with CHCl₃ or DCM (3 × 50 mL). If an emulsion forms, filter the entire biphasic mixture through a Celite pad. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure[3].

Protocol B: Two-Step Halogenation/Lithiation (Alternative Route)

This self-validating protocol bypasses the EAS deactivation barrier entirely. The bromination intermediate is highly crystalline and easy to track.

Step 1: C4-Bromination

  • Dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF at room temperature.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 10 minutes.

  • Stir for 2 hours. The highly exergonic electrophilic bromination selectively targets the C4 position, bypassing the pyridine-induced deactivation barrier.

  • Pour the mixture into ice water. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the 4-bromo intermediate.

Step 2: Metal-Halogen Exchange & Formylation

  • Dissolve the 4-bromo intermediate in anhydrous THF under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C. (Causality Note: We utilize metal-halogen exchange because direct deprotonation of the parent pyrazole would erroneously target the more acidic C5 position).

  • Add anhydrous DMF (3.0 eq) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via silica gel column chromatography to isolate the pure 4-formyl product.

Part 5: References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, vi, 1-14.[Link]

  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 25881-25916.[Link]

Sources

Troubleshooting

Optimizing crystallization and recrystallization conditions for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center for Heterocyclic Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating and purifying 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde .

This molecule presents a unique triad of crystallization challenges: a highly basic pyridine ring (prone to salt formation), an active C4-aldehyde (susceptible to nucleophilic attack and oxidation), and a pyrazole core that frequently exhibits polymorphism[1]. This guide bridges the gap between theoretical physical chemistry and bench-level execution, ensuring your protocols are robust, reproducible, and self-validating.

Process Overview & Workflow

The synthesis of pyrazole-4-carbaldehydes is predominantly achieved via the Vilsmeier-Haack formylation of the corresponding hydrazone or pyrazole precursor[1][2]. The transition from the crude reaction mixture (in DMF/POCl₃) to a high-purity crystalline solid is where most yield and purity losses occur.

Workflow Start Vilsmeier-Haack Reaction (POCl3 + DMF) Quench Ice Quench & Neutralization (pH 7.0-7.5) Start->Quench Phase Phase Separation (Oiling Out vs. Solid) Quench->Phase Extract Extraction (EtOAc) & Concentration Phase->Extract If Oiling Out Recryst Anti-Solvent Recrystallization (EtOAc / Heptane) Phase->Recryst If Solid Extract->Recryst Pure Pure 3-methyl-1-(pyridin-4-yl) -1H-pyrazole-4-carbaldehyde Recryst->Pure

Workflow for isolation and crystallization of pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product "oil out" instead of crystallizing upon quenching the Vilsmeier-Haack reaction?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solute exceeds the metastable zone width (MZW) so rapidly that the solute separates as a solute-rich liquid phase rather than a solid crystal. For 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack quench generates highly acidic byproducts (HCl, phosphoric acids)[2]. The pyridine nitrogen ( pKa​≈5.2 ) is fully protonated, making the molecule highly water-soluble. When you add a base (like NaOH or NaHCO₃) to neutralize the mixture, the sudden deprotonation generates a massive, instantaneous spike in the concentration of the insoluble free base, forcing it to oil out. The Solution: You must control the rate of supersaturation generation. Instead of dumping base into the mixture, perform a reverse quench or use a biphasic neutralization strategy (See Protocol A).

Q2: I am recrystallizing from Ethanol, but my HPLC purity is dropping, and the melting point is depressed. What is happening?

The Causality: While ethanol is a historically common solvent for pyrazole-carbaldehyde crystallization[2][3], the C4-aldehyde is highly electrophilic. If your crude cake contains trace amounts of acidic impurities from the Vilsmeier-Haack step, the acid will catalyze the formation of a diethyl acetal or hemiacetal with ethanol during the heating phase of recrystallization. The Solution: Switch to an aprotic solvent system (e.g., Ethyl Acetate/Heptane or Toluene). If you must use ethanol, ensure the crude solid is washed with a 1% NaHCO₃ solution prior to drying, and avoid prolonged refluxing. Self-Validation: Run an IR scan of the isolated solid. A sharp peak at ~1678 cm⁻¹ confirms an intact C=O[2], whereas broad C-O-C stretching at 1050-1150 cm⁻¹ indicates acetal degradation.

Q3: How do I select the best solvent system to control crystal habit and maximize yield?

The Causality: The molecule contains a hydrogen-bond acceptor (pyridine nitrogen) and a polar carbonyl group, but lacks strong H-bond donors (the pyrazole N1 is substituted). Therefore, it relies heavily on dipole-dipole interactions and π−π stacking. Highly polar solvents (like DMF/Water) lead to rapid precipitation of amorphous solids or fine needles that entrap solvent. Non-polar anti-solvents promote the growth of dense, high-purity prisms.

Quantitative Data Summary: Solvent Optimization Matrix

Solvent SystemRatio (v/v)Temperature ProfileExpected Crystal HabitYield (%)Purity (HPLC)
EtOAc / Heptane 1:360°C to 5°C (0.5°C/min)Prisms (Optimal)82>99.5%
Toluene N/A90°C to 0°C (0.2°C/min)Dense Blocks68>99.8%
Ethanol / Water 4:170°C to 10°C (1.0°C/min)Fine Needles7598.0%
DMF / Water 1:525°C to 0°C (Rapid)Amorphous / Oil<50<90.0%

Troubleshooting Decision Trees

When dealing with LLPS (oiling out), immediate corrective action is required to salvage the batch. Follow this logical pathway to identify and resolve the thermodynamic imbalance.

Troubleshooting Issue Issue: Oiling Out (LLPS) Check1 Check pH of Aqueous Mixture Issue->Check1 Check2 Check Cooling Rate Issue->Check2 Acidic pH < 6 (Pyridine protonated) Check1->Acidic Basic pH > 8 (Aldehyde degradation) Check1->Basic Action1 Adjust to pH 7.0-7.5 using NaHCO3 Acidic->Action1 Basic->Action1 Fast Rapid Quench (High Supersaturation) Check2->Fast Action2 Add seed crystals at 25°C Slow cooling to 5°C Fast->Action2

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Step-by-Step Optimized Methodologies

Protocol A: Biphasic Primary Isolation (Preventing Oiling Out)

Use this protocol immediately following the completion of the Vilsmeier-Haack reaction[1][2].

  • Preparation: Cool the crude Vilsmeier-Haack reaction mixture (in DMF) to 0–5°C using an ice-salt bath.

  • Biphasic Setup: Add Ethyl Acetate (EtOAc) to the reaction mixture (approx. 3 volumes relative to DMF). Causality: The presence of the organic phase ensures that as the free base is generated during neutralization, it immediately partitions into the organic layer, preventing the aqueous supersaturation that causes oiling out.

  • Controlled Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ dropwise while maintaining vigorous overhead stirring. Keep the internal temperature below 15°C.

  • Self-Validation Check: Monitor the aqueous layer's pH. Stop base addition when the pH stabilizes at exactly 7.2 for 10 minutes. This confirms the complete conversion of the pyridinium salt to the free base without risking base-catalyzed aldol-type side reactions.

  • Separation: Transfer to a separatory funnel. Isolate the upper EtOAc layer. Wash the organic layer twice with brine to remove residual DMF and salts.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to approximately 20% of its original volume. Do not evaporate to dryness.

Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)

Use this protocol to obtain high-purity prisms suitable for X-ray crystallography or downstream API synthesis.

  • Dissolution: Take the concentrated EtOAc solution from Protocol A and heat it to 60°C under a reflux condenser. If the solution is cloudy, add EtOAc dropwise until it becomes perfectly clear.

  • Anti-Solvent Addition: Slowly add Heptane (pre-heated to 50°C) dropwise to the stirring solution until the first sign of persistent turbidity (the cloud point) is observed.

  • Seeding (Critical Step): Once turbidity is reached, add a few milligrams of pure 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde seed crystals. Causality: Seeding bypasses the high energy barrier of primary nucleation, directing the system straight into secondary crystal growth and completely preventing LLPS.

  • Annealing: Hold the temperature at 55°C for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the heating mantle/bath to cool to 5°C at a strict rate of 0.5°C/min.

  • Isolation: Filter the resulting prism crystals via vacuum filtration. Wash the cake with ice-cold Heptane (2 x 10 mL) and dry under vacuum at 40°C for 12 hours.

References

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Oriental Journal of Chemistry[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ResearchGate[Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene National Institutes of Health (PMC)[Link]

Sources

Optimization

Best column chromatography solvent systems for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde purification

Welcome to the technical support guide for the column chromatography purification of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. This document provides field-proven insights, troubleshooting guides, and detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the column chromatography purification of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. This document provides field-proven insights, troubleshooting guides, and detailed protocols tailored for researchers and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges associated with this and structurally similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde using silica gel chromatography?

A1: The primary challenges stem from the molecule's inherent chemical properties. It possesses a basic pyridine nitrogen and a polar carbaldehyde group. This combination leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] These interactions can cause several issues:

  • Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low or no recovery from the column.

  • Peak Tailing: The basic pyridine moiety can interact strongly with acidic silica sites, leading to broad, tailing peaks and poor separation from impurities.[3]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules, although this is less common for this specific scaffold.[1][4]

Q2: What is the recommended stationary phase for this purification?

A2: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.[5] However, due to the basicity of the pyridine ring, you may encounter the issues mentioned in Q1. If significant tailing or recovery problems occur, consider these alternatives:

  • Deactivated (Neutralized) Silica Gel: Pre-treating the silica gel by flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia can passivate the acidic silanol sites.[2]

  • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds like amines and pyridines.[2] It is available in neutral and basic grades, which are less likely to cause the issues seen with acidic silica.

  • Reversed-Phase Silica (C18): For highly polar compounds that are difficult to elute from normal-phase silica, reversed-phase chromatography is a powerful alternative.[2][6] Elution is carried out with polar solvents like water/acetonitrile or water/methanol, often with modifiers like formic acid or TFA to improve peak shape.[6]

Q3: How do I select a starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A3: TLC is an essential first step to determine the optimal mobile phase.[7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 for effective separation on a column.[1][7][8] Given the polar nature of the compound, start with moderately to highly polar solvent systems.

Below is a table of recommended starting systems for TLC screening.

Solvent SystemRatio (v/v)PolarityComments
Hexane / Ethyl Acetate1:1 to 0:1Medium to HighA standard starting point for many organic compounds.[2][9] You will likely need a high proportion of ethyl acetate.
Dichloromethane (DCM) / Methanol (MeOH)99:1 to 90:10HighAn excellent choice for polar compounds.[2][9] The methanol effectively competes with the polar analyte for binding sites on the silica.
Ethyl Acetate / Methanol (MeOH)98:2 to 95:5HighCan provide different selectivity compared to DCM/MeOH, useful if impurities co-elute in other systems.[6]

Q4: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A4: Streaking or tailing on a TLC plate is a strong indicator of problematic interactions with the stationary phase, which will translate to poor separation on a column.[1] This is very common for basic compounds like yours on untreated silica.

To resolve this, add a small amount of a basic modifier to your developing solvent.

  • Triethylamine (TEA): Add 0.5-2% TEA to your chosen solvent system (e.g., 94.5:5:0.5 Hexane/EtOAc/TEA).

  • Ammonia: Use a pre-mixed solution of 1-2% ammonia in methanol as your polar component in a system like DCM / (MeOH with NH3).[9]

The basic modifier neutralizes the acidic sites on the silica, preventing the strong ionic interaction with the pyridine nitrogen and resulting in sharper, more symmetrical spots.

Method Development and Optimization Workflow

This workflow provides a systematic approach to developing a robust purification method, starting from initial TLC screening and scaling up to column chromatography.

G cluster_0 Phase 1: TLC Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up to Column A 1. Assess Compound Properties (Polar, Basic Heterocycle) B 2. Select Initial Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) A->B C 3. Run TLC Plates B->C D 4. Analyze TLC Results C->D E Is Rf between 0.2-0.4? D->E F Adjust Solvent Polarity (Increase/Decrease Polar Component) E->F No G Is there streaking/tailing? E->G Yes F->C Re-run TLC H Add Basic Modifier (0.5-2% TEA or NH3) G->H Yes I Optimized System Achieved G->I No H->C J 5. Pack Column with Silica Gel I->J K 6. Load Sample (Dry or Wet Loading) J->K L 7. Run Column with Optimized Eluent K->L M 8. Collect & Analyze Fractions L->M

Caption: A systematic workflow for developing a column chromatography method.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move off the baseline (Rf ≈ 0) 1. Mobile phase is not polar enough: The solvent cannot displace the highly polar compound from the silica.[1] 2. Irreversible adsorption: Strong ionic interaction between the basic pyridine and acidic silica.1. Increase eluent polarity: Drastically increase the percentage of the polar solvent (e.g., from 5% to 20% MeOH in DCM).[1] 2. Add a basic modifier: Add 1-2% triethylamine (TEA) or use an ammonia/methanol solution as the polar component.[2][9] This neutralizes the silica. 3. Switch stationary phase: Consider using neutral alumina or reversed-phase (C18) silica.[2]
Compound streaks or "tails" down the column 1. Acid-base interaction: The pyridine nitrogen is interacting with acidic silanol groups on the silica gel.[3] 2. Column overload: Too much sample has been loaded onto the column.1. Add a basic modifier: This is the most effective solution. Incorporate 0.5-2% TEA into your eluent system.[2] 2. Reduce sample load: Ensure you are using an appropriate ratio of silica to sample (typically 30:1 to 50:1 by weight).[1]
Poor separation from a close-running impurity 1. Insufficient resolution: The chosen solvent system does not provide enough selectivity between your compound and the impurity. 2. Sub-optimal Rf: An Rf value that is too high (>0.5) reduces the compound's interaction time with the silica, leading to poor separation.1. Change solvent selectivity: Switch to a different solvent system. For example, if you are using Hexane/EtOAc, try DCM/MeOH. Different solvent classes interact with compounds differently.[10] 2. Decrease eluent polarity: Adjust the solvent ratio to lower the Rf of your target compound to the ideal 0.2-0.4 range.[7][8] 3. Use a shallower gradient: If using gradient elution, make the increase in polarity more gradual around the point where your compounds elute.
Low or no recovery of the compound 1. Irreversible adsorption: The compound has permanently stuck to the column (see first problem). 2. Compound decomposition: The compound is not stable on silica gel.[4]1. Flush with a very strong solvent: Try flushing the column with 10-20% MeOH in DCM containing 2% TEA to recover any stuck material. 2. Test for stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it indicates degradation.[4] If so, you must use a less acidic stationary phase like neutral alumina or deactivated silica.[2]

Experimental Protocols

Protocol 1: TLC Screening and Optimization

Objective: To identify an optimal, non-tailing solvent system for column purification.

Methodology:

  • Preparation: Prepare stock solutions of three different solvent systems (e.g., 2:1 Hexane/EtOAc, 95:5 DCM/MeOH, and 95:5 DCM/MeOH with 1% TEA).

  • Spotting: Dissolve your crude sample in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, carefully spot the sample onto three separate silica gel TLC plates.

  • Development: Place each plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis:

    • Calculate the Rf value for your target compound in each system.

    • Observe the spot shape. Note any streaking or tailing.

    • The ideal system will give an Rf of ~0.25-0.35 with a round, symmetrical spot.[7] If all systems show tailing, the system containing TEA is likely the best choice. If the Rf is not in the ideal range, adjust the ratio of the polar to non-polar solvent and repeat the TLC.

Protocol 2: Standard Column Chromatography with a Basic Modifier

Objective: To purify the target compound using the optimized solvent system from Protocol 1.

Methodology:

  • Column Packing:

    • Select a column of appropriate size (aim for a silica-to-crude ratio of 40:1, w/w).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or DCM).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed. Do not let the column run dry.[11]

  • Equilibration: Flush the packed column with 3-5 column volumes of your starting eluent (the optimized mixture from TLC, including the basic modifier, e.g., 95:5 DCM/MeOH + 1% TEA). This step is crucial for neutralizing the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approx. 1-2x the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, level band.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in test tubes.

    • Monitor the progress of the separation by collecting small spots from the eluting fractions and running them on TLC plates against a reference spot of your crude material.

  • Fraction Pooling and Evaporation:

    • Once the separation is complete, analyze the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent by rotary evaporation to yield the purified 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

Visualization of Key Interactions

The diagram below illustrates the problematic interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface, which is the primary cause of peak tailing. The addition of triethylamine (TEA) competitively blocks these sites.

G cluster_0 Silica Gel Surface cluster_1 Analyte & Modifier silica Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H compound 3-methyl-1-(pyridin-4-yl)- 1H-pyrazole-4-carbaldehyde (Basic Nitrogen) compound->silica Strong H-Bonding (Causes Tailing) tea Triethylamine (TEA) (Stronger Base) tea->silica Preferential Binding (Blocks Acidic Sites)

Caption: Interaction of the basic analyte and a modifier with the silica surface.

References

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved March 16, 2026, from [Link]

  • El-Sayed, N. N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved March 16, 2026, from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). Advanced Materials Technology. Retrieved March 16, 2026, from [Link]

  • Han, J., et al. (2012). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 84(13), 5530-5537. Retrieved March 16, 2026, from [Link]

  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2020(iii), 9-23. Retrieved March 16, 2026, from [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved March 16, 2026, from [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. Retrieved March 16, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive, 1(5), 1-15. Retrieved March 16, 2026, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved March 16, 2026, from [Link]

  • Quiroga, R. J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5595. Retrieved March 16, 2026, from [Link]

  • Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved March 16, 2026, from [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved March 16, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved March 16, 2026, from [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. Retrieved March 16, 2026, from [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.). Column Chromatography. Retrieved March 16, 2026, from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved March 16, 2026, from [Link]

  • Patel, H., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(5). Retrieved March 16, 2026, from [Link]

  • Abili, K., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved March 16, 2026, from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved March 16, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 16, 2026, from [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of California, Los Angeles, Chemistry and Biochemistry. Retrieved March 16, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved March 16, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved March 16, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

LC-MS analysis and identification of impurities in synthesized 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the LC-MS Analysis and Identification of Impurities in Synthesized 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde A Senior Application Scientist's Comparative Guide In the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Analysis and Identification of Impurities in Synthesized 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy.[1][2] Active Pharmaceutical Ingredients (APIs) are rarely perfectly pure, with synthesis processes often yielding a constellation of related substances, unreacted starting materials, and degradation products. This guide provides a comprehensive, field-proven methodology for the analysis of impurities in a synthesized batch of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound representative of a class of molecules with significant pharmacological interest.[3]

We will dissect the synthetic pathway to anticipate potential impurities, compare liquid chromatography-mass spectrometry (LC-MS) strategies for their separation and detection, and provide a self-validating experimental protocol. The causality behind each experimental choice is explained, reflecting a deep understanding of both the chemistry and the analytical technology.

Postulated Synthesis and Anticipated Impurity Profile

To effectively hunt for impurities, one must first understand how they are born. The target molecule, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, is logically synthesized in a two-step process: (1) formation of the pyrazole ring system via a Knorr-type pyrazole synthesis, followed by (2) formylation at the C4 position using the Vilsmeier-Haack reaction.[4][5][6] Each step presents a unique set of potential side reactions and leftover reactants.

Step 1: Pyrazole Ring Formation

The condensation of 4-hydrazinopyridine with a 1,3-dicarbonyl compound, such as 2-methyl-3-oxobutanal or its synthetic equivalent, is a direct route to the pyrazole core.[3][7][8]

Step 2: Vilsmeier-Haack Formylation

The electron-rich pyrazole ring is activated towards electrophilic substitution. The Vilsmeier-Haack reaction, employing a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces the aldehyde group at the C4 position.[9][10][11]

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Formylation 4-Hydrazinopyridine 4-Hydrazinopyridine Intermediate 3-methyl-1-(pyridin-4-yl)-1H-pyrazole 4-Hydrazinopyridine->Intermediate Condensation 1,3-Dicarbonyl 2-Methyl-3-oxobutanal (or equivalent) 1,3-Dicarbonyl->Intermediate Product 3-methyl-1-(pyridin-4-yl)-1H- pyrazole-4-carbaldehyde Intermediate->Product Reagents POCl3 / DMF (Vilsmeier Reagent) Reagents->Product Vilsmeier-Haack Reaction

Caption: Postulated two-step synthesis of the target compound.

This synthetic route allows us to predict a logical impurity profile:

  • Impurity A (Unreacted Intermediate): 3-methyl-1-(pyridin-4-yl)-1H-pyrazole.

  • Impurity B (Starting Material): 4-hydrazinopyridine.

  • Impurity C (Isomeric Byproduct): 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. The initial condensation can potentially yield a regioisomer, which would then be formylated.[12]

  • Impurity D (Over-oxidation): 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. The aldehyde is susceptible to oxidation upon exposure to air.

  • Impurity E (Incomplete Hydrolysis): The iminium salt intermediate from the Vilsmeier-Haack reaction, if the final aqueous workup is incomplete.[9]

  • Impurity F (Chlorinated Byproduct): 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction can sometimes result in chlorination of electron-rich rings.[13]

Impurity_Formation Synthesis Main Synthetic Pathway Product Target API Synthesis->Product Impurity_A Impurity A (Unreacted Intermediate) Synthesis->Impurity_A Incomplete Formylation Impurity_C Impurity C (Regioisomer) Synthesis->Impurity_C Isomeric Condensation Impurity_F Impurity F (Chlorination) Synthesis->Impurity_F Side Reaction (Vilsmeier) Impurity_D Impurity D (Oxidation) Product->Impurity_D Degradation

Caption: Potential pathways for the formation of key impurities.

Comparative LC-MS Methodologies for Impurity Profiling

The choice of analytical method is critical for resolving and identifying trace-level impurities. High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for this task.[1][14][15] We compare two common approaches: a rapid screening method and a refined, optimized method for comprehensive profiling.

ParameterMethod A: Rapid ScreeningMethod B: Optimized ProfilingRationale for Optimization (Method B)
Column Standard C18, 2.1 x 50 mm, 2.7 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µmThe longer column provides greater resolving power. The Phenyl-Hexyl stationary phase offers alternative selectivity (π-π interactions), which is crucial for separating the structurally similar regioisomer (Impurity C) from the main peak.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5Ammonium formate acts as a better buffering agent, improving peak shape for basic compounds like pyridines. Controlling pH can subtly alter the retention of ionizable impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile is maintained as the organic modifier for its low viscosity and UV transparency.
Gradient 5% to 95% B in 5 minutes5% to 60% B in 15 minutesA shallower, longer gradient provides more time for closely eluting peaks to separate, which is essential for resolving minor impurities from the tail of the large API peak.
Flow Rate 0.5 mL/min0.3 mL/minA lower flow rate increases the residence time in the column and can improve separation efficiency, especially with the longer column.
MS Detector Quadrupole Time-of-Flight (Q-TOF)Quadrupole Time-of-Flight (Q-TOF)A Q-TOF or Orbitrap is non-negotiable. It provides the sub-ppm mass accuracy needed to confidently determine the elemental composition of unknown impurities.[15]

Detailed Experimental Protocol: Optimized LC-HRMS Method

This protocol is a self-validating system designed for trustworthiness and reproducibility.

3.1. Sample and Standard Preparation

  • API Stock Solution: Accurately weigh 10 mg of the synthesized 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and dissolve in 10 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.

  • Analysis Sample: Dilute the stock solution 1:100 in 50:50 acetonitrile:water to a final concentration of 10 µg/mL for analysis. This concentration is typically sufficient to detect impurities at the 0.05% to 0.1% level.

  • System Suitability: Prepare a solution containing the API and, if available, a reference standard for a known impurity (e.g., the unreacted intermediate) to verify chromatographic performance.

3.2. LC-MS Instrumentation and Conditions

  • LC System: High-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Agilent 6540 Q-TOF or similar.[15]

  • LC Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 60
    17.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • Scan Range: 100 - 1000 m/z.

  • Data Acquisition: Perform both full scan MS for accurate mass measurement and data-dependent MS/MS (auto-MS/MS) to acquire fragmentation data for the most intense ions in each scan.[1][15]

Analytical_Workflow SamplePrep Sample Preparation (10 µg/mL in 50:50 ACN:H2O) LC_Separation Optimized LC Separation (Phenyl-Hexyl Column, 15 min gradient) SamplePrep->LC_Separation HRMS_Detection HRMS Detection (Q-TOF) Full Scan (Accurate Mass) LC_Separation->HRMS_Detection MSMS Data-Dependent MS/MS (Fragmentation Data) HRMS_Detection->MSMS Data_Analysis Data Analysis (Impurity Identification) HRMS_Detection->Data_Analysis MSMS->Data_Analysis

Caption: Workflow for impurity identification and structural elucidation.

Data Analysis: Identification and Structural Elucidation

Following data acquisition, the process of identification begins. This involves extracting potential impurity peaks, determining their elemental composition from the accurate mass, and elucidating their structure using the MS/MS fragmentation patterns.

Table of Hypothetical Results:

PeakRet. Time (min)Experimental m/z [M+H]⁺Proposed FormulaMass Error (ppm)Proposed Identity
API8.52200.0818C₁₁H₁₀N₃O-0.5Target Compound
Impurity A7.91172.0869C₁₀H₁₀N₃-0.8Unreacted Intermediate
Impurity C8.35200.0819C₁₁H₁₀N₃O-0.2Regioisomer
Impurity D8.15216.0765C₁₁H₁₀N₃O₂1.1Carboxylic Acid
Impurity F9.24234.0429C₁₁H₉ClN₃O-0.7Chlorinated Byproduct
Trustworthiness Through Fragmentation Analysis

The fragmentation pattern is the fingerprint of a molecule and is the key to confirming impurity structures.

  • API (m/z 200.0818) Fragmentation:

    • Loss of CO (28 Da): A characteristic loss from the aldehyde group, yielding a fragment at m/z 172.08. This fragment corresponds to the protonated form of Impurity A.

    • Loss of HCN (27 Da) from the pyridine ring: A common fragmentation pathway for pyridines, leading to a fragment at m/z 173.07.[16]

    • Cleavage of the pyrazole-pyridine bond: Generates the pyridinyl cation (m/z 79) and the pyrazole-carbaldehyde cation (m/z 121).

  • Validating Impurity C (Regioisomer, m/z 200.0819):

    • This impurity has the same exact mass as the API but a slightly different retention time.

    • Its MS/MS spectrum would be expected to be very similar but potentially show different relative abundances of fragment ions due to the different substitution pattern on the pyrazole ring, confirming it as an isomer.

  • Validating Impurity F (Chlorinated Byproduct, m/z 234.0429):

    • The most crucial piece of evidence is the characteristic isotopic pattern of chlorine. The MS scan will show two peaks for this ion, one at m/z 234.0429 ([M+H]⁺) and another at m/z 236.0400 ([M+2+H]⁺) with an intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom.

By comparing the fragmentation of the impurities to the well-understood fragmentation of the API, we can build a high-confidence profile of the substances present in the synthesized material. This self-validating system, where the API acts as its own reference standard for fragmentation, is a cornerstone of trustworthy analytical science.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025, October 22). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). CiteSeerX. Retrieved March 12, 2024, from [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (2017). International Pharmaceutical Industry. Retrieved March 12, 2024, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 12, 2024, from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October 15). PubMed. Retrieved March 12, 2024, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies. Retrieved March 12, 2024, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 12, 2024, from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved March 12, 2024, from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved March 12, 2024, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved March 12, 2024, from [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. (n.d.). ACS Publications. Retrieved March 12, 2024, from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved March 12, 2024, from [Link]

  • Vilsmeier haack rxn. (n.d.). Slideshare. Retrieved March 12, 2024, from [Link]

  • Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006, May 31). science24.com. Retrieved March 12, 2024, from [Link]

  • Fingerprinting fragments of fragile interstellar molecules. (2023, March 22). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. (n.d.). Journal of the Chemical Society B. Retrieved March 12, 2024, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026, March 10). ResearchGate. Retrieved March 12, 2024, from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). ARKIVOC. Retrieved March 12, 2024, from [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde. (n.d.). Oriental Journal of Chemistry. Retrieved March 12, 2024, from [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Retrieved March 12, 2024, from [Link]

  • 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved March 12, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved March 12, 2024, from [Link]

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Comparative

Spectroscopic Differentiation of 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and its Regioisomer: An Analytical Guide

Introduction In the landscape of small-molecule drug discovery, the pyrazole ring is a privileged pharmacophore. However, the synthesis of 1,3,4-trisubstituted pyrazoles—such as 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of small-molecule drug discovery, the pyrazole ring is a privileged pharmacophore. However, the synthesis of 1,3,4-trisubstituted pyrazoles—such as 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde—frequently yields a mixture of regioisomers. Differentiating the target 3-methyl compound from its 5-methyl counterpart is a critical analytical bottleneck. Because these isomers possess identical molecular weights and highly similar functional groups, standard chromatographic and mass spectrometric methods are insufficient. As an application scientist, I rely on advanced multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to provide unambiguous, self-validating structural proof. This guide outlines the objective spectroscopic differences between these two regioisomers and provides a robust methodology for their definitive assignment.

The Causality of Regioisomerism

The formation of 1-arylpyrazole regioisomers typically stems from the condensation of an arylhydrazine (e.g., 4-hydrazinylpyridine) with an asymmetric 1,3-dicarbonyl equivalent. The reaction proceeds via an initial hydrazone intermediate followed by cyclization. The regioselectivity is dictated by the relative nucleophilicity of the terminal versus internal hydrazine nitrogen atoms. Because the activation energy barriers for the two cyclization pathways are often comparable, thermodynamic equilibration and solvent effects frequently result in a mixture of the 3-methyl and 5-methyl regioisomers 1. Resolving this mixture requires analytical techniques that probe the spatial and electronic environment of the pyrazole core.

Spectroscopic Differentiation Strategy

While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can confirm the presence of the formyl group and the conjugated aromatic system, they cannot reliably distinguish between the 3-methyl and 5-methyl positions. The gold standard for this differentiation is multidimensional NMR spectroscopy 2.

The 1D 1 H NMR Profile: In the 1D 1 H NMR spectrum, the position of the isolated pyrazole proton provides the first clue. In the 3-methyl isomer, the proton is located at the C5 position. Because C5 is directly adjacent to the electron-withdrawing N1-pyridin-4-yl group, this proton experiences significant magnetic anisotropy and deshielding, typically resonating further downfield (~8.60 ppm). Conversely, in the 5-methyl isomer, the proton is at the C3 position, further from the N1-aryl group, and resonates slightly upfield (~8.15 ppm) 3.

The 2D NOESY and HMBC Orthogonal Validation: 1D NMR alone is not definitive proof. A self-validating system requires orthogonal confirmation. We achieve this by pairing 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which measures through-space proximity, with 2D HMBC (Heteronuclear Multiple Bond Correlation), which measures through-bond connectivity. In the NOESY spectrum, the 5-methyl isomer will exhibit a strong spatial correlation between the protons of the 5-methyl group and the ortho-protons of the pyridin-4-yl ring. In the 3-methyl isomer, this correlation is absent; instead, the C5-H proton shows the NOE cross-peak to the pyridine ring. The HMBC spectrum validates this by confirming the carbon skeleton, ensuring that the group showing the NOE is indeed attached to the correct carbon.

Quantitative Data Comparison
Spectroscopic Feature3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeStructural Causality & Significance
1 H NMR: Pyrazole C-H ~8.60 ppm (C5-H, singlet)~8.15 ppm (C3-H, singlet)C5-H is strongly deshielded by the adjacent N1-pyridine ring's magnetic anisotropy.
1 H NMR: Methyl Group ~2.55 ppm (3- CH3​ , singlet)~2.65 ppm (5- CH3​ , singlet)5- CH3​ experiences minor deshielding from the N1-aryl group compared to 3- CH3​ .
1 H NMR: Formyl (CHO) ~10.05 ppm (singlet)~10.02 ppm (singlet)Indistinguishable in 1D NMR; requires 2D correlation.
2D NOESY (Through-Space) C5-H ↔ Pyridine ortho-H5- CH3​ ↔ Pyridine ortho-HDefinitive proof: Identifies which group occupies the spatial position adjacent to the N1-aryl ring.
2D HMBC (Through-Bond) C5-H → C3, C4, N1-C1'C3-H → C4, C5, N1-C1'Orthogonal validation of the carbon skeleton; confirms the NOESY assignment.
Protocol: Self-Validating NMR Acquisition for Regioisomer Assignment

Objective: To establish an orthogonal, self-validating dataset using through-space (NOESY) and through-bond (HMBC) NMR techniques to unambiguously assign the 3-methyl and 5-methyl regioisomers.

Step 1: Sample Preparation and Shimming

  • Action: Dissolve 15–20 mg of the highly purified regioisomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) or DMSO−d6​ . Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

  • Causality: Particulate matter distorts magnetic field homogeneity. High-resolution 2D NMR requires perfect shimming; filtering ensures sharp line widths, which are critical for resolving the closely spaced pyridine and pyrazole proton signals.

Step 2: 1D 1 H and 13 C Baseline Acquisition

  • Action: Acquire a standard 1 H spectrum (16–32 scans, relaxation delay D1=2 s) and a 13 C spectrum (512–1024 scans, D1=2 s).

  • Causality: The 1D spectra serve as the coordinate map for 2D experiments. The relaxation delay ensures quantitative integration, allowing the analyst to verify the 1:1 ratio of the pyrazole C-H to the formyl C-H, confirming the integrity of the monomeric structure.

Step 3: 2D 1 H- 1 H NOESY (The Spatial Validator)

  • Action: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 400 ms. Acquire 256 increments in the indirect dimension ( t1​ ) with 16 scans per increment.

  • Causality: The mixing time is the most critical parameter. For small molecules (~187 g/mol ) in non-viscous solvents, the molecular tumbling rate (correlation time, τc​ ) is fast, placing them in the extreme narrowing limit. A 400 ms mixing time allows sufficient cross-relaxation for NOE buildup between the pyridine ortho-protons and the adjacent pyrazole substituent (C5-H or 5- CH3​ ) while minimizing spin-diffusion artifacts that cause false-positive correlations.

Step 4: 2D 1 H- 13 C HMBC (The Bond Validator)

  • Action: Acquire an HMBC spectrum optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: HMBC detects 2-bond and 3-bond carbon-proton couplings. By setting the filter to 8 Hz, we maximize the signal-to-noise ratio for the critical 3-bond correlation between the pyrazole methyl protons and the C4 carbon bearing the formyl group. If NOESY indicates a 5-methyl isomer, HMBC must show the 5-methyl protons correlating to C4 and C5, but not C3, creating a closed, self-validating logical loop.

Analytical Workflow Visualization

NMR_Workflow Start 1-Arylpyrazole Regioisomers (3-Methyl vs. 5-Methyl) Acquire1D Acquire 1D 1H & 13C NMR (Identify C-H and CH3 signals) Start->Acquire1D Acquire2D Acquire 2D NOESY & HMBC (Determine spatial & bond connectivity) Acquire1D->Acquire2D Signal Assignment Split Evaluate NOE Cross-Peaks with Pyridin-4-yl ortho-Protons Acquire2D->Split Structural Elucidation Isomer3 3-Methyl-1-(pyridin-4-yl)-... NOE: C5-H ↔ Pyridine-H NOE: 3-CH3 ↔ Aldehyde-H Split->Isomer3 C5-H Proximity Isomer5 5-Methyl-1-(pyridin-4-yl)-... NOE: 5-CH3 ↔ Pyridine-H NOE: C3-H ↔ Aldehyde-H Split->Isomer5 5-CH3 Proximity

Figure 1: Analytical workflow for spectroscopic differentiation of pyrazole regioisomers via NMR.

References
  • Source: researchgate.
  • Source: nih.
  • Source: rsc.

Sources

Validation

Benchmarking Catalytic Efficiency of Lewis Acids in Reactions with 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal catalytic system for heterocyclic functionalization is a critical bottleneck. 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal catalytic system for heterocyclic functionalization is a critical bottleneck. 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a highly privileged building block used to synthesize fused pyrazolo-systems, kinase inhibitors, and anti-inflammatory agents[1][2].

However, functionalizing the C4-formyl group of this specific scaffold via condensation reactions (such as the Knoevenagel or Povarov reactions) presents a unique stereoelectronic challenge. The molecule possesses multiple competing Lewis basic sites—specifically the pyrazole nitrogens and the highly coordinating pyridine nitrogen. This guide objectively benchmarks various Lewis acids to determine the most efficient catalyst for activating the formyl group, providing actionable, self-validating protocols for your workflows.

The Causality of Catalyst Selection: Hard vs. Soft Lewis Acids

To drive nucleophilic attack on the aldehyde, a Lewis acid must coordinate with the carbonyl oxygen, forming a highly electrophilic oxocarbenium intermediate[3]. The fundamental challenge with 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is chemoselectivity .

Borderline or "soft" Lewis acids (like ZnCl₂ or Cu(OTf)₂) exhibit a strong affinity for the pyridine nitrogen. This off-target coordination not only sequesters the catalyst (requiring stoichiometric loading) but also alters the electron density of the pyrazole core, inadvertently deactivating the formyl group. Conversely, "hard" Lewis acids (like Sc(OTf)₃ and InCl₃) are highly oxophilic. They preferentially bind the hard carbonyl oxygen, driving the desired C-C bond formation[4]. Furthermore, because condensation reactions generate water as a byproduct, the chosen Lewis acid must resist hydrolysis. Sc(OTf)₃ excels here, maintaining its catalytic turnover even in aqueous microenvironments[5].

Pathway Visualization

G Sub 3-methyl-1-(pyridin-4-yl) -1H-pyrazole-4-carbaldehyde Coord_O Carbonyl Oxygen Activation Sub->Coord_O Desired Coord_N Pyridine Nitrogen Binding (Off-target) Sub->Coord_N Competing Nuc Active Methylene (Malononitrile) Int Electrophilic Oxocarbenium Nuc->Int Nucleophilic Attack LA_Hard Hard Lewis Acid Sc(OTf)3 / InCl3 LA_Hard->Coord_O High Oxophilicity LA_Soft Soft Lewis Acid ZnCl2 / Cu(OTf)2 LA_Soft->Coord_N Nitrogen Affinity Coord_O->Int Prod Knoevenagel Adduct (Target) Int->Prod Dehydration (-H2O)

Lewis acid coordination pathways in the Knoevenagel condensation of pyrazole-4-carbaldehyde.

Benchmarking Data: Knoevenagel Condensation

To objectively benchmark catalytic efficiency, we utilize the Knoevenagel condensation of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde with malononitrile in ethanol at room temperature.

Metrics Evaluated:

  • Yield (%): Determined via quantitative ¹H-NMR (qNMR) to prevent isolation bias.

  • Turnover Number (TON): Moles of product formed per mole of catalyst.

  • Turnover Frequency (TOF): TON per hour, indicating catalytic velocity.

CatalystNatureLoading (mol%)Time (h)qNMR Yield (%)TONTOF (h⁻¹)
Sc(OTf)₃ Hard / Water-Tolerant51.596 19.2 12.8
InCl₃ Hard / Borderline103.0898.92.96
Cu(OTf)₂ Borderline104.5727.21.60
ZnCl₂ Soft158.0543.60.45
BF₃·OEt₂ Hard / Moisture-Sensitive2012.0412.050.17
None (Control) N/A-24.0< 5--

Data Analysis: Sc(OTf)₃ demonstrates superior catalytic velocity (TOF = 12.8 h⁻¹) at a minimal loading of 5 mol%. BF₃·OEt₂, despite being a hard Lewis acid, performs poorly due to rapid hydrolysis by the water generated during the condensation step. ZnCl₂ suffers from competitive binding to the pyridine ring, requiring higher loading and extended reaction times.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating qNMR step. This prevents discrepancies caused by mechanical losses during silica gel chromatography.

Materials Required
  • 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 187.2 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Scandium(III) triflate, Sc(OTf)₃ (0.05 mmol, 24.6 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol, 84.1 mg)

  • Solvent: Absolute Ethanol (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and malononitrile.

  • Solvent & Catalyst Addition: Suspend the reagents in 5.0 mL of absolute ethanol. Add Sc(OTf)₃ in a single portion. Causality note: Ethanol acts as a protic shuttle, aiding in the dehydration step without deactivating the water-tolerant Sc(OTf)₃.

  • Reaction Monitoring: Stir the mixture at ambient temperature (25 °C). Monitor the reaction via TLC (Eluent: 60:40 Hexane/Ethyl Acetate). The disappearance of the aldehyde spot (UV active at 254 nm) typically occurs within 1.5 hours.

  • Self-Validation (qNMR Aliquot): Before workup, add exactly 84.1 mg of 1,3,5-trimethoxybenzene to the crude mixture and stir for 5 minutes to ensure homogeneity. Extract a 0.1 mL aliquot, evaporate the ethanol under a stream of N₂, and dissolve in DMSO-d₆.

    • Validation Check: Integrate the sharp singlet of the internal standard (aromatic protons at ~6.0 ppm) against the newly formed alkene proton of the Knoevenagel adduct (~8.2 ppm). This provides the absolute conversion yield.

  • Workup & Isolation: Quench the bulk reaction with 10 mL of distilled water. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure dicyanovinyl adduct.

Conclusion

When benchmarking Lewis acids for the functionalization of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, the electronic properties of the catalyst must align with the target coordination site. The data clearly dictates that Sc(OTf)₃ is the premier choice. Its high oxophilicity prevents off-target binding to the pyridine nitrogen, while its exceptional moisture tolerance prevents catalyst poisoning during dehydration. For researchers developing pyrazole-based pharmacophores, adopting Sc(OTf)₃ at 5 mol% loading will significantly optimize reaction times, improve yields, and streamline downstream purification.

Sources

Safety & Regulatory Compliance

Safety

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific operational and logistical requirements for handling and disposing of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific operational and logistical requirements for handling and disposing of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde . Frequently utilized as a versatile scaffold in kinase inhibitor development and advanced drug discovery, this compound presents unique environmental and health hazards due to its dual heterocyclic nature and reactive aldehyde moiety.

This guide moves beyond generic safety data sheets to provide you with field-proven, mechanistic disposal strategies that ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profile & Hazard Causality

To safely dispose of any chemical, we must first understand the physicochemical properties that dictate its behavior in the waste stream.

PropertyValueDisposal Implication
Chemical Name 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeN/A
CAS Number 1153043-06-1[1]Required for precise regulatory tracking and EHS logging.
Molecular Formula C10H9N3OHigh nitrogen content; requires specific incineration to manage NOₓ emissions.
Molecular Weight 187.20 g/mol N/A
Primary Hazards Skin/Eye Irritant, Acute Tox (Oral/Dermal)Mandates full PPE (nitrile gloves, splash goggles, lab coat) during all handling.
Functional Groups Pyridine, Pyrazole, AldehydeAldehyde is highly reactive/oxidizable; Pyridine is environmentally persistent and toxic to aquatic life[2].

The Causality of the Hazard: The danger of this compound lies in its structure. The aldehyde group is highly electrophilic, making it a potent respiratory and dermal irritant capable of cross-linking proteins[3]. Simultaneously, the pyridine ring is highly water-soluble, binds stubbornly to soil particles, and resists natural environmental degradation[2]. Consequently, pyridine derivatives are strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and must never be disposed of down the drain[4][5].

Operational Safety & Pre-Disposal Handling

Before initiating any disposal protocol, establish a self-validating safety perimeter:

  • Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of aerosolized powders or volatile solvent mixtures.

  • Spill Management: In the event of a spill, do not use water. Pyridine derivatives can spread rapidly in aqueous environments. Instead, cover the spill with an inert absorbent material (e.g., vermiculite or dry sand), sweep it into a sealable container using non-sparking tools, and process it as hazardous solid waste[5].

Step-by-Step Disposal Workflows

The overriding principle of laboratory waste management is that no experiment should begin until a comprehensive disposal plan is formulated[6]. Below are the standardized protocols for managing this compound.

Protocol A: Solid Waste Management

This protocol applies to unreacted powder, contaminated silica gel from column chromatography, and exposed PPE.

  • Collection: Gather all solid waste contaminated with 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.

  • Containment: Place the waste into a high-density polyethylene (HDPE) or glass container.

    • Causality: HDPE is highly resistant to permeation by residual organic solvents that may be trapped within the silica gel or filter paper.

  • Labeling: Label the container strictly as "Hazardous Solid Waste - Toxic/Irritant (Pyridine/Aldehyde derivatives)".

  • Storage: Store in a secondary containment tray away from strong oxidizers or strong acids.

    • Causality: The pyridine and pyrazole nitrogens are basic and can react exothermically with strong acids, potentially causing container rupture[5].

Protocol B: Liquid Waste Segregation

Reaction mother liquors and extraction solvents containing this compound must be strictly segregated based on their halogen content.

  • Solvent Identification: Determine if the waste mixture contains halogenated solvents (e.g., dichloromethane, chloroform) or non-halogenated solvents (e.g., methanol, ethyl acetate, DMSO).

  • Segregation & Transfer:

    • Halogenated Stream: Pour into the red-labeled "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: Pour into the green-labeled "Non-Halogenated Organic Waste" carboy.

    • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into this stream unnecessarily increases disposal costs and environmental burden[6].

  • Volume Control: Never fill waste carboys beyond 80% capacity. This self-validating step ensures adequate headspace for vapor expansion, preventing pressure-induced ruptures.

Protocol C: In-Situ Chemical Deactivation (Aldehyde Oxidation)

For advanced researchers looking to minimize the toxicity and volatility of the waste stream prior to EHS handover.

  • Preparation: Dissolve the residual 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in a miscible co-solvent (e.g., acetone or THF) within a round-bottom flask.

  • Oxidation: Slowly add an excess of dilute hydrogen peroxide (H₂O₂) or acidified potassium permanganate (KMnO₄) under continuous stirring in a fume hood.

  • Mechanistic Causality: The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by the oxidizer, converting the aldehyde into the corresponding carboxylic acid. This transformation significantly reduces both the volatility and the respiratory toxicity of the compound[3]. Under strong peroxide conditions, the pyridine nitrogen may also undergo N-oxidation, further reducing its environmental mobility.

  • Quenching: Once TLC confirms the disappearance of the starting material, quench any residual oxidizer with sodium thiosulfate.

  • Neutralization: Adjust the pH to 7 using dilute NaOH or HCl. Verify neutrality with pH paper before transferring the deactivated mixture to the appropriate aqueous or organic waste stream[6].

Visualizing the Disposal Workflow

To ensure flawless execution of these protocols, follow the logical decision tree below.

WasteWorkflow Start 3-Methyl-1-(pyridin-4-yl) -1H-pyrazole-4-carbaldehyde Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powders, Silica, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Liquors, Washes) State->Liquid Liquid SolidBin Hazardous Solid Waste Bin Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream HalogenCheck->NonHalogenated No Incineration EHS Collection & High-Temp Incineration Halogenated->Incineration Segregated NonHalogenated->Incineration Segregated SolidBin->Incineration

Workflow for the segregation and disposal of pyridine-pyrazole aldehyde waste.

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf, National Institutes of Health. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Emory University / HKUST. "Chemical Waste Disposal Guidelines: Destruction of Chemical Reagents." HSEO. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

This guide provides essential safety and handling protocols for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. As a molecule combining a pyrazole core, a pyridine ring, and a reactive aldehyde group, it necessitat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. As a molecule combining a pyrazole core, a pyridine ring, and a reactive aldehyde group, it necessitates a cautious and well-planned approach. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.

Hazard Assessment: Understanding the Compound's Profile

The primary concerns are significant irritation potential, possible sensitization, and harm if improperly handled. The compound should be treated as hazardous until proven otherwise.

Table 1: Anticipated Hazard Summary

Hazard Category Anticipated Risk Rationale based on Structural Analogs
Skin Contact Causes skin irritation, potentially severe burns. May cause an allergic skin reaction (sensitization).[1][2] Aldehydes and pyridine derivatives are known skin irritants.[1] Pyrazole compounds can also cause skin reactions.[3]
Eye Contact Causes serious eye damage, potentially irreversible.[1][2] Aldehydes are notoriously corrosive to eye tissue.[2] Data for similar structures indicates a high risk of severe eye damage.[1]
Inhalation May cause respiratory irritation.[2][4] Harmful if inhaled.[5] Aldehydes can be volatile and irritating to the respiratory tract. Pyridine compounds are also toxic upon inhalation.
Ingestion Harmful if swallowed.[5] Pyridine and its derivatives are classified as harmful if ingested.[5]
Environmental Harmful to aquatic life with long-lasting effects.[1][3] Pyridine-containing compounds should not be released into the environment.[6]

| Chemical Stability | Prone to oxidation (discoloration). May be sensitive to moisture and light.[7] | Pyrazole derivatives can degrade under improper storage, indicated by a change in color (e.g., turning brown).[7] |

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Personal Protective Equipment (PPE) is your last and most critical line of defense.[8][9] For this compound, a complete and correctly worn PPE ensemble is mandatory at all times.

Table 2: Required PPE for Handling 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Protection Type Minimum Requirement Rationale & Expert Insight
Eye & Face Protection Chemical splash goggles AND a full-face shield.[2][10] Rationale: The high risk of severe, irreversible eye damage from aldehydes necessitates more than standard safety glasses.[1][2] A face shield protects the rest of your face from splashes during transfers or in the event of a vessel failure.
Hand Protection Nitrile gloves (minimum). Consider double-gloving.[9] Rationale: Nitrile gloves offer good initial protection against splashes of a wide range of chemicals.[11] For prolonged handling or submersion, consult a glove compatibility chart. Always inspect gloves for tears before use and change them immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat, fully buttoned. Rationale: A lab coat protects your skin and personal clothing from splashes. Flame resistance is a prudent precaution given that many organic compounds are combustible.[1]
Respiratory Protection All handling must occur inside a certified chemical fume hood.[6] Rationale: The potential for respiratory irritation from the aldehyde group and toxicity from the pyridine moiety makes vapor containment essential.[2][5] A fume hood is the primary engineering control to prevent inhalation exposure.[6]

| Foot Protection | Closed-toe shoes made of a non-porous material. | Rationale: Protects feet from spills. Porous or open-toed shoes offer no protection and are not permitted in a laboratory setting. |

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following workflow outlines the critical steps from preparation to cleanup. Adherence to this sequence minimizes risk at every stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Gather All Required PPE (Goggles, Shield, Gloves, Coat) prep_area->gather_ppe gather_spill 3. Locate & Prepare Spill Kit gather_ppe->gather_spill don_ppe 4. Don PPE (Coat -> Goggles -> Shield -> Gloves) gather_spill->don_ppe handle_chem 5. Handle Chemical (Weighing, transfers, reactions) STRICTLY within fume hood don_ppe->handle_chem decontaminate 6. Decontaminate Glassware & Surfaces handle_chem->decontaminate dispose_waste 7. Segregate & Dispose of Waste (Solid vs. Liquid Hazardous Waste) decontaminate->dispose_waste doff_ppe 8. Doff PPE (Gloves -> Shield -> Goggles -> Coat) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
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